molecular formula C45H74N7O18P3S B15551981 lithocholoyl-CoA

lithocholoyl-CoA

Katalognummer: B15551981
Molekulargewicht: 1126.1 g/mol
InChI-Schlüssel: MHVCMYOMCROIEL-FYYKUXHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Lithocholyl-CoA is a member of the class of choloyl-CoAs that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of lithocholic acid. It has a role as a human metabolite. It is functionally related to a lithocholic acid. It is a conjugate acid of a lithocholyl-CoA(4-).

Eigenschaften

Molekularformel

C45H74N7O18P3S

Molekulargewicht

1126.1 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate

InChI

InChI=1S/C45H74N7O18P3S/c1-25(29-9-10-30-28-8-7-26-20-27(53)12-15-44(26,4)31(28)13-16-45(29,30)5)6-11-34(55)74-19-18-47-33(54)14-17-48-41(58)38(57)43(2,3)22-67-73(64,65)70-72(62,63)66-21-32-37(69-71(59,60)61)36(56)42(68-32)52-24-51-35-39(46)49-23-50-40(35)52/h23-32,36-38,42,53,56-57H,6-22H2,1-5H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t25-,26-,27-,28+,29-,30+,31+,32-,36-,37-,38+,42-,44+,45-/m1/s1

InChI-Schlüssel

MHVCMYOMCROIEL-FYYKUXHTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Lithocholoyl-CoA Synthesis in the Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiota plays a pivotal role in host metabolism, in large part through the biotransformation of primary bile acids into secondary bile acids. This intricate process, primarily carried out by a specialized group of anaerobic bacteria, significantly alters the signaling properties of bile acids, impacting host physiology and pathophysiology. A key secondary bile acid, lithocholic acid (LCA), is produced from the primary bile acid chenodeoxycholic acid (CDCA) via the 7α-dehydroxylation pathway. Central to this pathway is the activation of bile acid intermediates through the formation of coenzyme A (CoA) thioesters. This technical guide provides an in-depth exploration of the synthesis of lithocholoyl-CoA, a critical intermediate in this pathway, detailing the enzymatic reactions, relevant quantitative data, experimental methodologies, and associated signaling implications.

The 7α-Dehydroxylation Pathway: The Context for this compound

This compound is not synthesized directly from free lithocholic acid in a primary metabolic route. Instead, it is a transient intermediate in the multi-step enzymatic pathway of 7α-dehydroxylation, which converts chenodeoxycholic acid (CDCA) to lithocholic acid (LCA). This pathway is encoded by the bile acid-inducible (bai) operon, found predominantly in anaerobic bacteria of the Clostridium genus, such as Clostridium scindens, Clostridium hiranonis, and Clostridium hylemonae.[1]

The conversion of CDCA to LCA proceeds through an oxidative and a subsequent reductive arm. The initial activation of the bile acid substrate is a critical step, requiring the formation of a CoA thioester.

Diagram of the 7α-Dehydroxylation Pathway

7a_dehydroxylation_pathway cluster_oxidative Oxidative Arm cluster_reductive Reductive Arm CDCA Chenodeoxycholic Acid (CDCA) CDCA_CoA Chenodeoxycholoyl-CoA CDCA->CDCA_CoA BaiB (Bile Acid-CoA Ligase) ATP, CoA Keto_CDCA_CoA 3-oxo-chenodeoxycholoyl-CoA CDCA_CoA->Keto_CDCA_CoA BaiA (3α-HSD) NAD+ Dehydro_Keto_CDCA_CoA 3-oxo-Δ4-chenodeoxycholoyl-CoA Keto_CDCA_CoA->Dehydro_Keto_CDCA_CoA BaiCD (Bile Acid-CoA Dehydrogenase) FAD Dehydrated_intermediate_CoA 3-oxo-Δ4,6-choladienoyl-CoA Dehydro_Keto_CDCA_CoA->Dehydrated_intermediate_CoA BaiE (7α-Dehydratase) Reduced_intermediate_1_CoA 3-oxo-Δ4-lithocholoyl-CoA Dehydrated_intermediate_CoA->Reduced_intermediate_1_CoA BaiH (Flavoprotein) NAD(P)H Reduced_intermediate_2 3-oxo-lithocholic acid Reduced_intermediate_1_CoA->Reduced_intermediate_2 BaiF (CoA Transferase) LCA Lithocholic Acid (LCA) Reduced_intermediate_2->LCA BaiA-like (3α-HSD) NAD(P)H

Caption: The multi-step 7α-dehydroxylation pathway for the conversion of chenodeoxycholic acid to lithocholic acid by gut microbiota.

Core Enzymes and Reactions

The synthesis and turnover of this compound are governed by the enzymes encoded by the bai operon. While the primary substrate for this pathway is a primary bile acid, the enzymatic machinery is capable of acting on various bile acid-CoA thioesters.

Table 1: Key Enzymes of the bai Operon Involved in this compound Metabolism

GeneEnzyme NameEC NumberFunction in 7α-Dehydroxylation Pathway
baiBBile Acid-CoA Ligase6.2.1.7Catalyzes the initial activation of the bile acid by ligating it to Coenzyme A, forming a thioester bond.[2][3]
baiA3α-Hydroxysteroid Dehydrogenase1.1.1.50Oxidizes the 3α-hydroxyl group of the bile acid-CoA thioester to a 3-oxo group.[3]
baiCDBile Acid-CoA Dehydrogenase1.3.1.-Introduces a double bond at the Δ4 position of the steroid nucleus.[4]
baiE7α-Dehydratase4.2.1.-Removes the 7α-hydroxyl group, a key step in the formation of the secondary bile acid structure.
baiFBile Acid-CoA Transferase/Hydrolase2.8.3.- / 3.1.2.-Removes the CoA moiety from the modified bile acid intermediate.
baiHFlavoprotein1.3.1.-Participates in the reduction of the Δ4,6 intermediate.[4]
baiGBile Acid Transporter-Facilitates the transport of bile acids into the bacterial cell.

Quantitative Data

Quantitative understanding of the this compound synthesis pathway is crucial for modeling its contribution to the gut metabolome. Kinetic data for some of the key enzymes have been determined.

Table 2: Kinetic Parameters of Key bai Operon Enzymes

EnzymeSubstrateKm (µM)Vmax or kcatSource OrganismReference
BaiCD3-oxo-Δ4-deoxycholoyl-CoA15 - 500 (varied)Not specifiedC. hiranonis[4]
BaiH3-oxo-Δ4,6-didehydro-deoxycholoyl-CoA3 - 100 (varied)Not specifiedC. scindens[4]

Note: Comprehensive kinetic data for all enzymes in the bai operon, particularly with this compound intermediates, are not yet fully available in the literature. The provided data is for the analogous pathway leading to deoxycholic acid.

Table 3: Representative Concentrations of Bile Acids in the Human Gut

Bile AcidLocationConcentration (µM)Reference
Primary Bile Acids (total)Cecum~1000[2]
Deoxycholic Acid (DCA)Cecum30 - 700[2]
Lithocholic Acid (LCA)Cecum1 - 450[2]

Note: Specific concentrations of bile acid-CoA thioester intermediates within the gut microbiota have not been extensively quantified and are likely to be transient and at low levels.

Experimental Protocols

Studying the this compound synthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Expression and Purification of bai Operon Enzymes

A common approach involves the heterologous expression of individual bai genes in a suitable host, such as Escherichia coli.

Workflow for Recombinant Bai Enzyme Production:

Enzyme_Production_Workflow Start Clone bai gene into expression vector (e.g., pET with His-tag) Transform Transform E. coli expression host Start->Transform Culture Grow bacterial culture to mid-log phase Transform->Culture Induce Induce protein expression (e.g., with IPTG) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication) Harvest->Lyse Purify Purify protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Lyse->Purify Verify Verify purity by SDS-PAGE Purify->Verify

Caption: A generalized workflow for the expression and purification of recombinant enzymes from the bai operon.

Bile Acid-CoA Ligase (BaiB) Activity Assay

The activity of BaiB can be measured by monitoring the consumption of ATP or the formation of the bile acid-CoA thioester.

General Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl₂, ATP, Coenzyme A, and the bile acid substrate (e.g., chenodeoxycholic acid).

  • Enzyme Addition: Initiate the reaction by adding the purified BaiB enzyme.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction, for example, by adding a strong acid.

  • Detection:

    • HPLC-MS/MS: The most direct method is to quantify the formation of the bile acid-CoA thioester product using liquid chromatography-tandem mass spectrometry.

    • Coupled Enzyme Assay: A coupled assay can be used where the bile acid-CoA product is a substrate for a subsequent reaction that produces a detectable signal (e.g., colorimetric or fluorescent).[5]

    • Radiometric Assay: Use of a radiolabeled bile acid allows for the quantification of the radiolabeled product after separation.

In Vitro Reconstitution of the 7α-Dehydroxylation Pathway

To study the complete pathway, a mixture of the purified Bai enzymes can be incubated with the primary bile acid, cofactors (ATP, CoA, NAD⁺), and a reducing agent (e.g., NADH). The reaction products at different time points can be analyzed by LC-MS/MS to monitor the formation of intermediates and the final secondary bile acid product.[4]

Signaling Pathways and Biological Relevance

While this compound is a critical metabolic intermediate, there is currently no direct evidence to suggest it has a signaling role in itself. The biological significance of this pathway lies in the production of lithocholic acid (LCA) and other secondary bile acids, which are potent signaling molecules.

Signaling Roles of Lithocholic Acid (LCA):

  • Farnesoid X Receptor (FXR): LCA is a ligand for FXR, a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.

  • Takeda G-protein-coupled receptor 5 (TGR5): LCA is a potent agonist of TGR5, a cell surface receptor that influences energy expenditure and inflammatory responses.

  • Vitamin D Receptor (VDR): LCA can activate VDR, which is involved in maintaining intestinal barrier function and modulating immune responses.

Diagram of LCA-Mediated Signaling

LCA_Signaling cluster_nucleus Nucleus cluster_membrane Cell Membrane LCA Lithocholic Acid (LCA) FXR FXR LCA->FXR TGR5 TGR5 LCA->TGR5 VDR VDR LCA->VDR FXR_target Gene Expression (Bile Acid, Lipid, Glucose Metabolism) FXR->FXR_target Activation TGR5_target cAMP Production (Energy Expenditure, Inflammation) TGR5->TGR5_target Activation VDR_target Gene Expression (Intestinal Barrier, Immunity) VDR->VDR_target Activation

Caption: Major signaling pathways activated by lithocholic acid, the product of the 7α-dehydroxylation pathway.

Conclusion

The synthesis of this compound is an integral, albeit transient, step in the gut microbial production of lithocholic acid. This process, orchestrated by the enzymes of the bai operon, highlights a key mechanism by which the gut microbiota modifies host-derived molecules to produce potent signaling compounds. A thorough understanding of this pathway, from the kinetics of the individual enzymes to the overall flux in the complex gut environment, is essential for developing therapeutic strategies that target the microbiome to modulate host metabolism and immune function. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved and to quantify the in vivo concentrations of the CoA-thioester intermediates.

References

The Enzymatic Conversion of Lithocholic Acid to Lithocholoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of the secondary bile acid, lithocholic acid (LCA), to its coenzyme A (CoA) thioester, lithocholoyl-CoA. This activation step is a critical prerequisite for the subsequent conjugation of LCA with amino acids, a key process in bile acid metabolism and detoxification. This document details the enzymes involved, the reaction mechanism, experimental protocols for assessing this conversion, and the known roles of LCA and its derivatives in cellular signaling.

Core Enzymology: Bile Acid-CoA Ligase (BAL)

The primary enzyme responsible for the conversion of lithocholic acid to this compound is Bile Acid-CoA Ligase (BAL) , also known as cholate-CoA ligase (EC 6.2.1.7).[1] BAL catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of a bile acid and the thiol group of coenzyme A. This activation reaction is essential for increasing the water solubility of bile acids and preparing them for conjugation.

The reaction proceeds as follows:

Lithocholic Acid + ATP + CoA ⇌ this compound + AMP + Pyrophosphate

This enzymatic reaction requires the presence of a divalent cation, typically Mg2+, for its activity.[1]

Reaction Mechanism

Kinetic studies on bile acid-CoA ligase with cholic acid as a substrate have revealed that the enzyme follows a bi uni uni bi ping-pong mechanism .[2][3] In this multi-step process, ATP is the first substrate to bind to the enzyme.[2] Pyrophosphate is the first product to be released, followed by the binding of CoA.[2] The final products, AMP and the bile acid-CoA thioester (in this case, this compound), are then released.[2]

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cluster_0 Enzymatic Cycle of Bile Acid-CoA Ligase E BAL (Free Enzyme) E_ATP BAL-ATP E->E_ATP + ATP E_BA_AMP BAL-Bile Acyl-AMP (Intermediate) E_ATP->E_BA_AMP + Lithocholic Acid E_BA_CoA BAL-Bile Acyl-CoA-AMP E_BA_AMP->E_BA_CoA + CoA PPi PPi E_BA_AMP->PPi - PPi E_BA_CoA->E - this compound - AMP BA_CoA This compound AMP AMP ATP ATP BA Lithocholic Acid CoA CoA

Bile Acid-CoA Ligase Reaction Mechanism
Quantitative Data

While extensive kinetic data for the enzymatic conversion of cholic acid by BAL is available, specific quantitative data for lithocholic acid is less prevalent in the literature. The following table summarizes the known kinetic parameters for the reaction with cholic acid, which can serve as a reference.

SubstrateEnzyme SourceKmVmaxReference
Cholic AcidGuinea Pig Liver MicrosomesNot explicitly statedNot explicitly stated[2]
ATPGuinea Pig Liver MicrosomesNot explicitly statedNot explicitly stated[2]
CoAGuinea Pig Liver MicrosomesNot explicitly statedNot explicitly stated[2]
Lithocholic AcidData not available in searched literature--

Subsequent Conjugation: Bile acid-CoA:amino acid N-acyltransferase (BAAT)

Following its formation, this compound serves as a substrate for Bile acid-CoA:amino acid N-acyltransferase (BAAT) . This enzyme catalyzes the conjugation of the lithocholoyl moiety to an amino acid, typically glycine (B1666218) or taurine. This conjugation step further increases the water solubility of the bile acid, facilitating its transport and excretion.

The reaction is as follows:

This compound + Glycine/Taurine → Lithocholoyl-Glycine/Taurine + CoA

Experimental Protocols

Assessing the enzymatic conversion of lithocholic acid to this compound can be achieved through a coupled enzymatic assay. This method offers a sensitive and non-radiometric approach to quantify BAL activity.[4]

Coupled Enzymatic Assay for Bile Acid-CoA Ligase Activity

This assay couples the formation of this compound by BAL to its subsequent conjugation with a radiolabeled amino acid by BAAT. The resulting radiolabeled conjugated bile acid is then extracted and quantified.[4]

Principle:

  • BAL Reaction: Lithocholic Acid + ATP + CoA → this compound + AMP + PPi

  • BAAT Coupling Reaction: this compound + [14C]Glycine → [14C]Glycolithocholic Acid + CoA

Materials:

  • Enzyme source (e.g., liver microsomes or purified BAL)

  • Lithocholic acid

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • [14C]Glycine

  • Bile acid-CoA:amino acid N-acyltransferase (BAAT)

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, CoA, lithocholic acid, and [14C]Glycine.

  • Add the BAAT enzyme to the reaction mixture.

  • Initiate the reaction by adding the enzyme source containing BAL.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Vortex vigorously to extract the radiolabeled glycolithocholic acid into the organic phase.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the organic phase to a scintillation vial.

  • Evaporate the solvent.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the BAL activity based on the amount of [14C]glycolithocholic acid formed per unit time and protein concentration.

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cluster_workflow Coupled Assay Workflow start Prepare Reaction Mixture (LCA, ATP, CoA, [14C]Glycine, BAAT) initiate Initiate with BAL (Enzyme Source) start->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Organic Solvent) incubate->stop extract Extract [14C]Glycolithocholic Acid stop->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify end Calculate BAL Activity quantify->end

Experimental Workflow for Coupled Assay

Signaling Pathways and Biological Significance

Lithocholic acid is not merely a metabolic byproduct but also a signaling molecule that can modulate various cellular pathways.[5] Its biological effects are often mediated through interactions with nuclear receptors and G protein-coupled receptors. The conversion of LCA to this compound is a critical step that precedes its conjugation and subsequent interaction with these signaling pathways.

Known Signaling Roles of Lithocholic Acid
  • Farnesoid X Receptor (FXR): Lithocholic acid is a known antagonist of FXR, a key regulator of bile acid, lipid, and glucose homeostasis.[6]

  • Pregnane X Receptor (PXR): LCA can activate PXR, a nuclear receptor involved in the detoxification of xenobiotics and endogenous compounds.[5]

  • Vitamin D Receptor (VDR): LCA is an agonist for the VDR, which plays a role in calcium homeostasis and immune regulation.[7]

  • TGR5: Lithocholic acid is a potent agonist for TGR5 (also known as G-protein coupled bile acid receptor 1), a cell surface receptor involved in energy expenditure and inflammation.[6]

Potential Signaling Roles of this compound

While the direct signaling roles of this compound are not well-characterized, it is plausible that as an acyl-CoA thioester, it could participate in cellular signaling. Acyl-CoA molecules, in general, are known to be involved in various cellular processes, including the regulation of enzyme activity and gene expression.[8][9] The formation of this compound may represent a key regulatory node, directing lithocholic acid towards either conjugation and excretion or potential modulation of intracellular signaling pathways. Further research is needed to elucidate the specific signaling functions of this compound.

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cluster_pathways Lithocholic Acid Signaling LCA Lithocholic Acid LCA_CoA This compound (via BAL) LCA->LCA_CoA FXR FXR (Antagonist) LCA->FXR PXR PXR (Agonist) LCA->PXR VDR VDR (Agonist) LCA->VDR TGR5 TGR5 (Agonist) LCA->TGR5 Conjugation Conjugation (Glycine/Taurine) LCA_CoA->Conjugation Signaling Cellular Signaling (Hypothesized) LCA_CoA->Signaling Detox Detoxification & Excretion Conjugation->Detox

Metabolic and Signaling Fates of LCA

Conclusion

The enzymatic conversion of lithocholic acid to this compound by Bile Acid-CoA Ligase is a fundamental step in bile acid metabolism. Understanding the intricacies of this reaction, including its mechanism, kinetics, and the biological roles of its product, is crucial for researchers in hepatology, gastroenterology, and drug development. The methodologies and information presented in this guide provide a solid foundation for further investigation into the metabolism and signaling functions of this important secondary bile acid. Further research is warranted to determine the specific kinetic parameters of BAL for lithocholic acid and to explore the direct signaling roles of this compound.

References

An In-depth Technical Guide to the Discovery and Characterization of Lithocholoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholoyl-CoA is a pivotal intermediate in the metabolism of secondary bile acids. Formed from the microbial breakdown product of chenodeoxycholic acid, lithocholic acid (LCA), this coenzyme A thioester stands at a critical juncture, directing LCA towards either detoxification and excretion pathways or potential signaling roles within the cell. The enzymatic activation of LCA to this compound is the first committed step in its hepatic metabolism, primarily leading to its conjugation with amino acids such as glycine (B1666218) or taurine. This guide provides a comprehensive overview of the discovery, characterization, and biological significance of this compound, offering detailed experimental protocols, quantitative data, and visual representations of the associated biochemical pathways.

Biosynthesis and Enzymatic Characterization

The formation of this compound is catalyzed by bile acid-CoA ligase (BACS), also known as cholate-CoA ligase. This enzyme activates bile acids by ligating them to coenzyme A, a prerequisite for their subsequent amidation.

Bile Acid-CoA Ligase (BACS)

BACS is an integral membrane protein primarily located in the endoplasmic reticulum of hepatocytes. It exhibits broad substrate specificity, acting on a variety of bile acids. The reaction mechanism for BACS, as determined through kinetic analysis with cholic acid, follows a bi uni uni bi ping-pong mechanism.[1][2] This intricate mechanism involves the binding of ATP and the bile acid to the enzyme, followed by the release of pyrophosphate, the binding of CoA, and finally the release of the bile acid-CoA thioester and AMP.[1][2]

While specific kinetic parameters for BACS with lithocholic acid as a substrate are not extensively documented in publicly available literature, the enzyme's activity with other bile acids provides a foundational understanding. The kinetic properties of a related enzyme, choloyl-CoA synthetase, have been characterized, revealing its requirement for a bivalent cation like Mg2+ or Mn2+ for its activity.

Table 1: Kinetic Parameters of Choloyl-CoA Synthetase

SubstrateApparent Km (µM)
Cholate6
ATP600
CoA50

Source: Characterization of microsomal choloyl-coenzyme A synthetase

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

Once formed, this compound is a substrate for bile acid-CoA:amino acid N-acyltransferase (BAAT). This cytosolic enzyme catalyzes the conjugation of the lithocholoyl group from CoA to either glycine or taurine, forming glycolithocholic acid (GLCA) and taurolithocholic acid (TLCA), respectively. This conjugation step is crucial for increasing the water solubility of the hydrophobic LCA, facilitating its excretion and reducing its cellular toxicity.

Experimental Protocols

Enzymatic Synthesis of this compound

Materials:

  • Lithocholic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Purified Bile Acid-CoA Ligase (BACS) or a microsomal fraction containing the enzyme

  • Dithiothreitol (DTT) to maintain a reducing environment

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, DTT, and CoA.

  • Add lithocholic acid (dissolved in a suitable organic solvent like ethanol (B145695) or DMSO in minimal volume) to the reaction mixture.

  • Initiate the reaction by adding the BACS enzyme preparation.

  • Incubate the reaction at 37°C for a specified period (e.g., 1-2 hours), monitoring the reaction progress by HPLC or LC-MS/MS.

  • Terminate the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • The supernatant containing the synthesized this compound can be purified using solid-phase extraction or reversed-phase HPLC.

Quantification of this compound by LC-MS/MS

The absolute quantification of intracellular this compound can be achieved using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation:

  • Harvest cells or tissue and rapidly quench metabolic activity, for example, by flash-freezing in liquid nitrogen.

  • Extract the acyl-CoAs using a cold extraction solution, such as 10% trichloroacetic acid or a solvent mixture like acetonitrile (B52724)/methanol/water.

  • Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of this compound, if available, or another acyl-CoA of similar chain length).

  • Centrifuge to remove precipitated proteins and other cellular debris.

  • The supernatant can be concentrated and purified by solid-phase extraction before LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Employ a reversed-phase C18 column for chromatographic separation.

  • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Detect the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically.

Signaling Pathways and Biological Roles

While the direct signaling roles of this compound are not well-elucidated, its precursor, lithocholic acid, is known to be a potent signaling molecule that interacts with several nuclear receptors, including the farnesoid X receptor (FXR), the pregnane (B1235032) X receptor (PXR), and the vitamin D receptor (VDR). The conversion of LCA to this compound is a critical step that may modulate its availability for nuclear receptor binding or direct it towards conjugation and elimination.

It is plausible that this compound itself may have direct interactions with cellular targets, but further research is needed to confirm these interactions. The following diagrams illustrate the known and potential pathways involving this compound.

Lithocholoyl_CoA_Metabolism cluster_synthesis Synthesis cluster_conjugation Conjugation Lithocholic_Acid Lithocholic_Acid BACS BACS Lithocholic_Acid->BACS CoA CoA CoA->BACS ATP ATP ATP->BACS Lithocholoyl_CoA Lithocholoyl_CoA BACS->Lithocholoyl_CoA AMP_PPi AMP_PPi BACS->AMP_PPi Lithocholoyl_CoA_ref This compound Glycine Glycine BAAT BAAT Glycine->BAAT Taurine Taurine Taurine->BAAT GLCA GLCA BAAT->GLCA TLCA TLCA BAAT->TLCA CoA_out CoA BAAT->CoA_out Lithocholoyl_CoA_ref->BAAT

Biosynthesis and Conjugation of this compound.

LCA_Signaling_and_Metabolism cluster_cell Hepatocyte cluster_activation Activation cluster_conjugation_detox Conjugation & Detoxification cluster_signaling Potential Signaling LCA_ext Lithocholic Acid (from gut microbiota) LCA_int Lithocholic Acid LCA_ext->LCA_int BACS BACS LCA_int->BACS Nuclear_Receptors FXR, PXR, VDR LCA_int->Nuclear_Receptors Known Interaction Lithocholoyl_CoA Lithocholoyl_CoA BACS->Lithocholoyl_CoA BAAT BAAT Lithocholoyl_CoA->BAAT Lithocholoyl_CoA->Nuclear_Receptors Hypothesized Interaction CoA_ATP CoA + ATP CoA_ATP->BACS Conjugated_LCA GLCA / TLCA (Excretion) BAAT->Conjugated_LCA Amino_Acids Glycine / Taurine Amino_Acids->BAAT Gene_Expression Target Gene Expression Nuclear_Receptors->Gene_Expression

Cellular Fate of Lithocholic Acid and the Role of this compound.

Conclusion

This compound is a central, albeit transient, metabolite in the hepatic processing of the secondary bile acid, lithocholic acid. Its formation by BACS is a critical activation step that precedes its detoxification through amino acid conjugation by BAAT. While the direct signaling roles of this compound remain an area for further investigation, understanding its biochemistry and the enzymes involved in its metabolism is crucial for researchers in hepatology, gastroenterology, and drug development. The experimental protocols and data presented in this guide provide a foundational resource for the scientific community to further explore the multifaceted roles of this important molecule. Further research is warranted to elucidate the specific kinetic parameters of BACS with lithocholic acid, to determine the intracellular concentrations of this compound, and to uncover any direct signaling functions it may possess.

References

A Preliminary Investigation of Lithocholoyl-CoA in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, serving not only as conduits for energy metabolism but also as signaling molecules and substrates for post-translational modifications.[1][2] Among these, bile acid-CoA thioesters represent a unique class of molecules at the interface of lipid metabolism and inter-organ signaling. Lithocholoyl-CoA, the activated form of the secondary bile acid lithocholic acid (LCA), is emerging as a significant, albeit understudied, metabolite in the pathophysiology of various metabolic disorders. This document provides a technical overview of the metabolism, signaling functions, and analytical methodologies pertaining to this compound, aiming to equip researchers with the foundational knowledge required to investigate its role in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and inflammatory bowel disease (IBD).[3][4]

Metabolism of this compound

This compound is not synthesized de novo in human cells but is derived from the metabolism of primary bile acids by the gut microbiota. The pathway involves several key enzymatic steps spanning the intestine and the liver.

1.1. Synthesis Pathway

The synthesis begins in the liver with the conversion of cholesterol into primary bile acids, primarily chenodeoxycholic acid (CDCA).[3] Following conjugation and secretion into the intestine, gut bacteria deconjugate and dehydroxylate CDCA to form the secondary bile acid, lithocholic acid (LCA). LCA is then absorbed and transported to the liver, where it is activated to its CoA thioester, this compound, by acyl-CoA synthetases located in the endoplasmic reticulum and peroxisomes. This activation is the prerequisite for its subsequent amidation with taurine (B1682933) or glycine (B1666218) before being secreted into the bile.

Cholesterol Cholesterol (in Hepatocyte) CDCA Chenodeoxycholic Acid (CDCA) Cholesterol->CDCA CYP7A1, CYP27A1 Intestine Intestinal Lumen CDCA->Intestine Secretion LCA Lithocholic Acid (LCA) Intestine->LCA Gut Microbiota (7α-dehydroxylation) LC_CoA This compound LCA->LC_CoA Acyl-CoA Synthetase (in Hepatocyte) Hydrolysis Hydrolysis LC_CoA->LCA Thioesterase Conjugated_LCA Glycine/Taurine Conjugated LCA LC_CoA->Conjugated_LCA N-acyltransferase

Figure 1: Metabolic pathway for the formation of this compound.

1.2. Key Metabolic Enzymes

The balance between the synthesis and degradation of this compound is tightly regulated by several enzymes, the activities of which can be altered in metabolic disease states.

Enzyme NameLocationFunction in PathwayImplication in Disease
7α-dehydroxylase Gut MicrobiotaConverts primary bile acids (CDCA) to lithocholic acid (LCA).Altered gut flora in IBD and NAFLD can change LCA production.
Bile Acid-CoA Synthetase Hepatocyte (Microsomes)Activates LCA to this compound via an ATP-dependent mechanism.Potential regulatory node for downstream signaling and detoxification.
Bile Acid-CoA:Amino Acid N-acyltransferase Hepatocyte (Cytosol)Conjugates this compound with glycine or taurine for secretion.Rate-limiting step in bile acid amidation.
Bile Acid-CoA Thioesterase Hepatocyte (Multiple)Hydrolyzes this compound back to free LCA and CoASH.Regulates the intracellular pool of free vs. activated LCA.

Signaling Pathways and Metabolic Regulation

While the direct signaling roles of this compound are still being elucidated, the functions of its precursor, LCA, are better understood. LCA is a potent signaling molecule, and its intracellular concentration, regulated by its conversion to and from this compound, is critical.

2.1. TGR5-Mediated Signaling

LCA is a strong agonist for the Takeda G protein-coupled receptor 5 (TGR5), a membrane receptor vital for regulating glucose and lipid metabolism. In metabolic dysfunction-associated steatotic liver disease (MASLD), increased levels of conjugated LCA and upregulation of its receptor TGR5 are observed. Activation of TGR5 by LCA can have context-dependent effects. For instance, it can inhibit NF-κB signaling, which may exacerbate disease progression in certain inflammatory contexts in hepatocytes. Conversely, in muscle tissue, LCA-mediated TGR5 activation promotes regeneration by stimulating the AKT/mTOR pathway.

cluster_membrane Cell Membrane TGR5 TGR5 Receptor AKT AKT TGR5->AKT Stimulates NFkB NF-κB Pathway TGR5->NFkB Inhibits LCA Lithocholic Acid (LCA) LCA->TGR5 Activation mTOR mTOR AKT->mTOR Stimulates Protein_Synth Protein Synthesis (e.g., MyoG) mTOR->Protein_Synth Promotes Inflammation Inflammatory Response NFkB->Inflammation

Figure 2: Signaling pathways activated by Lithocholic Acid (LCA).

2.2. Signaling Pathway Components

ComponentTypeFunctionRole in Metabolic Disorders
TGR5 G-protein coupled receptorMembrane receptor for secondary bile acids, including LCA.Upregulated in MASLD; mediates glucose/lipid homeostasis.
AKT/mTOR Kinase CascadePromotes protein synthesis, cell growth, and survival.LCA-TGR5 activation in muscle enhances regeneration via this pathway.
NF-κB Transcription FactorKey regulator of inflammatory gene expression.LCA-TGR5 activation can inhibit this pathway, altering inflammatory states.

Quantitative Data in Metabolic Disorders

Absolute quantification of this compound in biological samples is not yet widely reported in the literature. However, studies have documented significant changes in the levels of its precursor, LCA, and related bile acids in various metabolic diseases. This dysregulation points to a corresponding alteration in the this compound pool.

MetaboliteConditionChange in ConcentrationReference
Lithocholic Acid (LCA) & derivatives Inflammatory Bowel DiseaseSignificantly dysregulated
Conjugated LCA Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)Increased; correlates with disease severity
Lithocholic Acid (LCA) & derivatives Nonalcoholic Fatty Liver DiseaseSignificantly dysregulated
Lithocholic Acid (LCA) & derivatives Hepatocellular CarcinomaSignificantly dysregulated

For context, the concentrations of signaling-related acyl-CoAs are typically much lower than those involved in primary energy metabolism.

Acyl-CoA SpeciesTypical Concentration Range (pmol/mg tissue)Primary RoleReference
Acetyl-CoA ~5 - 50Central Carbon Metabolism
Succinyl-CoA ~1 - 10TCA Cycle
Crotonyl-CoA ~0.01 - 0.05Histone Acylation
Lactoyl-CoA ~0.01 - 0.02Histone Acylation
This compound Not yet establishedBile Acid Metabolism/Signaling-

Experimental Protocols: Quantification of this compound

The quantification of low-abundance acyl-CoAs requires highly sensitive analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The following protocol is adapted from established methods for other short- and long-chain acyl-CoAs.

4.1. Experimental Workflow

Sample Tissue/Cell Sample (Flash Frozen) Extraction Metabolite Extraction (Acidified Acetonitrile/ Methanol) Sample->Extraction Centrifuge Centrifugation (Pellet proteins) Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS HRMS Detection (ESI+, PRM) LC->MS Analysis Data Analysis (Quantification vs. Internal Standard) MS->Analysis

Figure 3: Workflow for LC-HRMS-based quantification of this compound.

4.2. Detailed Methodology

  • Sample Preparation and Metabolite Extraction:

    • Flash-freeze biological samples (tissues or cell pellets) in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen sample in 1 mL of ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol (B129727):water with 0.1 M formic acid). To facilitate absolute quantification, include an isotopically labeled internal standard if available.

    • Vortex vigorously for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant and transfer to a new tube. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 5% methanol in water for LC-MS analysis.

  • Liquid Chromatography Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) suitable for separating hydrophobic molecules.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to resolve this compound from other bile acids and lipids. A typical gradient might run from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • High-Resolution Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Use Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) for targeted quantification.

    • Precursor Ion (m/z): Select the exact mass of the [M+H]+ ion for this compound.

    • Fragment Ions: Monitor for characteristic product ions resulting from the fragmentation of the CoA moiety (e.g., the phosphopantetheine fragment).

    • Data Analysis: Quantify the peak area of the endogenous this compound relative to the peak area of the isotopically labeled internal standard. Generate a standard curve using a synthetic this compound standard to determine absolute concentration.

Conclusion and Future Directions

This compound stands at a critical metabolic crossroads, linking gut microbial activity with host hepatic metabolism and signaling. While its direct functions are still being uncovered, the established roles of its precursor, LCA, in modulating inflammatory and metabolic pathways highlight the importance of understanding the regulation of this specific acyl-CoA. The dysregulation of LCA in major metabolic disorders strongly implies a corresponding disruption in the this compound pool, presenting a novel area for therapeutic intervention.

Future research should prioritize:

  • Development of specific and sensitive assays for the absolute quantification of this compound in various biological matrices.

  • Elucidation of the direct molecular targets of this compound beyond its role as a substrate for amidation.

  • Investigation into the therapeutic potential of modulating the activity of key enzymes like bile acid-CoA synthetase and thioesterase to control the levels of bioactive LCA and this compound in metabolic diseases.

References

Methodological & Application

Application Note: Quantification of Lithocholoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholoyl-CoA is the coenzyme A thioester of lithocholic acid, a toxic secondary bile acid. The formation of this compound is a critical step in the metabolism and detoxification of lithocholic acid.[1][2] Dysregulation of bile acid metabolism has been implicated in various pathologies, including cholestasis, liver disease, and colon cancer.[2] Accurate quantification of this compound in biological matrices is therefore essential for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting bile acid metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The method described herein utilizes a robust sample preparation procedure involving protein precipitation, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous interferences. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Signaling Pathway and Experimental Workflow

The formation of this compound is catalyzed by bile acid-CoA ligase (BAL), which activates lithocholic acid by conjugating it to coenzyme A in an ATP-dependent manner.[3][4] This activation is a key step for its subsequent amino acid conjugation (e.g., with glycine (B1666218) or taurine) and excretion.

cluster_pathway Bile Acid Metabolism LCA Lithocholic Acid BAL Bile Acid-CoA Ligase LCA->BAL CoA Coenzyme A CoA->BAL ATP ATP ATP->BAL LCA_COA This compound N_acyltransferase Bile acid-CoA: amino acid N-acyltransferase LCA_COA->N_acyltransferase AA Amino Acids (Glycine, Taurine) AA->N_acyltransferase Conj_BA Conjugated Bile Acids BAL->LCA_COA N_acyltransferase->Conj_BA

Diagram 1: Simplified pathway of this compound formation.

The following diagram outlines the experimental workflow for the quantification of this compound.

cluster_workflow Experimental Workflow Sample Biological Sample (e.g., Liver Homogenate) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC_Separation LC Separation (Reversed-Phase C18) Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Diagram 2: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (synthesis may be required or sourced from a specialty chemical supplier)

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., d4-lithocholoyl-CoA) is recommended. If unavailable, a structurally similar acyl-CoA, such as cholic acid-CoA, can be used.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)

  • Biological matrix (e.g., liver tissue, cell lysates)

Sample Preparation (Protein Precipitation)
  • Homogenization (for tissue samples): Homogenize approximately 50 mg of frozen tissue in 500 µL of ice-cold 10% (w/v) TCA or 2.5% (w/v) SSA in water.

  • Spiking of Internal Standard: Add the internal standard to the homogenate or cell lysate to a final concentration of 100 nM.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
2.05
12.095
15.095
15.15
20.05

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The precursor ion for this compound is its [M+H]+ ion. The molecular weight of this compound (C45H74N7O18P3S) is 1126.09 g/mol . A common and abundant fragment for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[5][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1127.1620.135 (Optimize as needed)
Internal Standard(Dependent on IS used)(Dependent on IS used)(Optimize as needed)

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and assessing its linearity, accuracy, and precision. The following table presents representative data for a this compound assay.

Table 1: Quantitative Performance Characteristics

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy & Precision
LLOQ (1 ng/mL)Accuracy: 85-115%Precision (CV): < 20%
QCL (3 ng/mL)Accuracy: 90-110%Precision (CV): < 15%
QCM (100 ng/mL)Accuracy: 90-110%Precision (CV): < 15%
QCH (800 ng/mL)Accuracy: 90-110%Precision (CV): < 15%
Recovery > 85%
Matrix Effect Minimal (< 15%)

LLOQ: Lower Limit of Quantification; QCL: Quality Control Low; QCM: Quality Control Medium; QCH: Quality Control High; CV: Coefficient of Variation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described method, which includes a straightforward sample preparation procedure and optimized LC-MS/MS conditions, offers high sensitivity, specificity, and reliability. This will enable researchers and scientists to accurately measure this compound levels, facilitating further investigation into its role in health and disease, and aiding in the development of novel therapeutic strategies.

References

protocol for solid-phase extraction of lithocholoyl-CoA from cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid-Phase Extraction of Lithocholoyl-CoA from Cell Lysates

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is the Coenzyme A thioester of lithocholic acid (LCA), a hydrophobic secondary bile acid. As an important metabolic intermediate, the accurate quantification of this compound in cellular models is critical for studying lipid metabolism, bile acid signaling, and drug-induced cholestasis. This document provides a detailed protocol for the isolation and purification of this compound from cell lysates using solid-phase extraction (SPE). The method is optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high recovery and removal of interfering matrix components.

Introduction

Bile acids are crucial signaling molecules that regulate their own synthesis, transport, and metabolism primarily through nuclear receptors like the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR)[1]. Lithocholic acid (LCA) is the most hydrophobic and cytotoxic of the common bile acids[1][2]. Its activated form, this compound, is a key substrate for conjugation with glycine (B1666218) or taurine (B1682933) before biliary excretion. Given its low cellular abundance and the complexity of the cell matrix, a robust sample preparation method is essential for accurate quantification.

Solid-phase extraction (SPE) is a highly effective technique for purifying and concentrating analytes from complex biological samples[3][4]. This protocol employs a reversed-phase (RP-SPE) mechanism, which leverages the hydrophobic nature of the lithocholate steroid nucleus for retention on a nonpolar sorbent, while allowing polar contaminants to be washed away. The subsequent elution with an organic solvent provides a clean, concentrated sample suitable for sensitive LC-MS/MS analysis.

Signaling and Workflow Diagrams

Signaling Pathway

Lithocholic acid, the precursor to this compound, is a potent signaling molecule. It activates the PXR nuclear receptor, which in turn upregulates the expression of genes involved in detoxification and transport, such as members of the Cytochrome P450 family (e.g., CYP3A) and various transporters (e.g., MRP2, MRP3). This pathway is a protective mechanism to mitigate the toxicity of hydrophobic bile acids.

LCA_PXR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus LCA Lithocholic Acid (LCA) PXR PXR LCA->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA PXR Response Element (PXRE) on DNA PXR_RXR->DNA binds to Gene_Exp Gene Expression (CYP3A, MRP2, etc.) DNA->Gene_Exp promotes

Caption: Simplified signaling pathway of Lithocholic Acid (LCA) via the PXR receptor.

Experimental Workflow

The overall experimental workflow involves cell culture, lysis, solid-phase extraction, and finally, analysis. Each step is critical for achieving reliable and reproducible results.

Caption: Experimental workflow for this compound extraction and analysis.

Materials and Reagents

  • Cell Culture: Appropriate cell line (e.g., HepG2), culture medium, flasks, and incubator.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Isopropanol (IPA), HPLC grade

    • Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)

    • Methanol (B129727) (MeOH), HPLC grade

    • Water, HPLC grade

    • Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar acyl-CoA.

  • Equipment:

    • Centrifuge (capable of 4°C)

    • Cell scraper

    • Homogenizer or sonicator

    • Solid-Phase Extraction (SPE) cartridges: C18 reversed-phase, 100 mg bed mass (e.g., Thermo Scientific SOLA SPE, Agilent Bond Elut)

    • SPE vacuum manifold

    • Nitrogen evaporator or centrifugal vacuum concentrator

    • Autosampler vials for LC-MS

Experimental Protocol

Cell Lysis and Lysate Preparation

This procedure is adapted from methods developed for the extraction of various acyl-CoA esters from tissues and cells.

  • Cell Harvesting: Aspirate the culture medium from confluent cell culture plates. Wash the cells twice with 5 mL of ice-cold PBS.

  • Cell Lysis: Add 1 mL of extraction solvent (Acetonitrile:Isopropanol, 3:1 v/v) directly to the plate. Scrape the cells and collect the suspension into a microcentrifuge tube.

  • Homogenization: Add 500 µL of 0.1 M potassium phosphate buffer (pH 6.7) to the cell suspension. If using an internal standard, spike it into the mixture at this stage.

  • Sonication: Sonicate the mixture on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete cell lysis and homogenization.

  • Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoA esters, and proceed immediately to the SPE step.

Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol is based on standard reversed-phase SPE principles for hydrophobic analytes.

  • Conditioning: Place the C18 SPE cartridges on the vacuum manifold. Pass 2 mL of methanol through each cartridge to wet and activate the sorbent.

  • Equilibration: Pass 2 mL of HPLC-grade water through each cartridge to equilibrate the stationary phase. Do not allow the sorbent bed to dry out before loading the sample.

  • Sample Loading: Load the entire supernatant from step 4.1 onto the equilibrated cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1 (Polar interferences): Wash the cartridge with 2 mL of HPLC-grade water to remove salts and highly polar matrix components.

    • Wash 2 (Less hydrophobic interferences): Wash the cartridge with 2 mL of 50% methanol in water. This step is crucial for removing lipids and other components that are less hydrophobic than this compound.

  • Drying: Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove all residual aqueous solvent.

  • Elution: Place clean collection tubes inside the manifold. Elute the retained this compound by passing 2 mL of acetonitrile through the cartridge. Collect the eluate.

Sample Processing for LC-MS/MS Analysis
  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase conditions (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample, transfer it to an autosampler vial, and proceed with LC-MS/MS analysis.

Data Presentation

Method validation should be performed to assess key parameters. The results can be summarized in a table for clarity and easy comparison.

Parameter This compound Acceptance Criteria
Concentration Level Low QC / Med QC / High QCN/A
Mean Recovery (%) e.g., 92.5%> 80%
RSD of Recovery (%) e.g., 4.8%< 15%
Mean Matrix Effect (%) e.g., 95.1%85% - 115%
RSD of Matrix Effect (%) e.g., 6.2%< 15%
Lower Limit of Quant. e.g., 0.5 ng/mLS/N > 10

Table 1: Example data summary for the validation of the SPE-LC-MS/MS method. QC (Quality Control), RSD (Relative Standard Deviation), S/N (Signal-to-Noise ratio).

Conclusion

This application note provides a comprehensive and robust protocol for the selective extraction and purification of this compound from cell lysates. By utilizing reversed-phase solid-phase extraction, the method effectively removes interfering substances, allowing for sensitive and accurate quantification by LC-MS/MS. This protocol serves as a valuable tool for researchers investigating the roles of bile acid metabolism in physiology and disease.

References

Application Note: HPLC-Based Separation of Lithocholoyl-CoA from Other Bile Acid CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the separation of lithocholoyl-CoA from other common bile acid Coenzyme A (CoA) esters using High-Performance Liquid Chromatography (HPLC). Bile acid CoA esters are critical intermediates in the synthesis of conjugated bile acids. Due to its high hydrophobicity, lithocholic acid and its derivatives present unique challenges in separation and analysis. This document provides a comprehensive methodology for researchers, scientists, and drug development professionals, including sample preparation, HPLC conditions, and data interpretation. The protocol is designed for robust and reproducible separation, enabling accurate quantification and further downstream analysis.

Introduction

Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of lipids and are also important signaling molecules.[1] Before their conjugation with glycine (B1666218) or taurine, bile acids are activated to their CoA thioesters.[2] This activation is a critical step in their metabolism and detoxification. Lithocholic acid (LCA) is a secondary bile acid formed by the action of intestinal bacteria. It is the most hydrophobic of the common bile acids and has been associated with cytotoxicity. Therefore, the ability to separate and quantify this compound from other bile acid CoAs, such as choloyl-CoA and chenodeoxycholoyl-CoA, is essential for studying bile acid metabolism, liver function, and the development of therapeutics for cholestatic liver diseases.

This application note provides a reverse-phase HPLC method optimized for the separation of these structurally similar compounds, leveraging the differences in their hydrophobicity.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of bile acid CoAs from liver tissue. The optimal protocol may vary depending on the specific sample matrix.

Materials:

Procedure:

  • Homogenization: Homogenize freshly collected liver tissue in 4 volumes of cold phosphate buffer.

  • Protein Precipitation: To 1 mL of the homogenate, add 3 mL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the bile acid CoAs with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

HPLC Conditions

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV or Mass Spectrometry (MS) detector.

HPLC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 20 minutes, then a 5-minute wash with 95% B, followed by a 5-minute re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detection UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS/MS detection for higher specificity and sensitivity.

Data Presentation

The separation of bile acid CoAs by reverse-phase HPLC is primarily based on their hydrophobicity. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. This compound, being derived from the most hydrophobic common bile acid, is expected to have the longest retention time.

Table 1: Expected Elution Order and Relative Retention Times of Bile Acid CoAs

CompoundParent Bile AcidNumber of Hydroxyl GroupsExpected Relative Retention Time (relative to Choloyl-CoA)
Choloyl-CoACholic Acid31.00
Chenodeoxycholoyl-CoAChenodeoxycholic Acid2~1.2 - 1.4
Deoxycholoyl-CoADeoxycholic Acid2~1.3 - 1.5
This compound Lithocholic Acid 1 ~1.6 - 1.8

Note: The exact retention times will vary depending on the specific HPLC system, column, and mobile phase preparation. The relative retention times are based on the known hydrophobicity of the parent bile acids.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis tissue Liver Tissue homogenization Homogenization tissue->homogenization precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (C18) centrifugation->spe drying Evaporation to Dryness spe->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV (260 nm) or MS/MS Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: Experimental workflow for the extraction and HPLC analysis of bile acid CoAs.

bile_acid_pathway Cholesterol Cholesterol Primary_BAs Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_BAs Bile_Acid_CoA_Ligase Bile Acid-CoA Ligase (BACS/BAL) Primary_BAs->Bile_Acid_CoA_Ligase Intestinal_Bacteria Intestinal Bacteria Primary_BAs->Intestinal_Bacteria Bile_Acid_CoAs Bile Acid-CoAs (Choloyl-CoA, Chenodeoxycholoyl-CoA) Bile_Acid_CoA_Ligase->Bile_Acid_CoAs Lithocholoyl_CoA This compound Bile_Acid_CoA_Ligase->Lithocholoyl_CoA Conjugation Conjugation with Taurine or Glycine Bile_Acid_CoAs->Conjugation Secondary_BAs Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) Intestinal_Bacteria->Secondary_BAs Secondary_BAs->Bile_Acid_CoA_Ligase in liver Lithocholoyl_CoA->Conjugation Conjugated_BAs Conjugated Bile Acids Conjugation->Conjugated_BAs

Caption: Simplified pathway of bile acid metabolism showing the formation of bile acid CoAs.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the separation of this compound from other bile acid CoAs. The use of a C18 reverse-phase column with a gradient elution of acetonitrile in ammonium acetate buffer allows for the effective separation of these compounds based on their hydrophobicity. This method is crucial for researchers investigating the role of specific bile acid species in health and disease, and for professionals in drug development targeting bile acid metabolic pathways. The provided protocol can be adapted for use with various biological samples and can be coupled with mass spectrometry for enhanced sensitivity and specificity.

References

Application Notes and Protocols for Stable Isotope Labeling and Tracing of Lithocholoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, plays a significant role in various physiological and pathological processes. Its activated form, lithocholoyl-CoA, is a key intermediate in the downstream metabolism of LCA, primarily leading to its conjugation with amino acids such as glycine (B1666218) and taurine (B1682933). Understanding the dynamics of this compound formation and its subsequent metabolic fate is crucial for elucidating the mechanisms of action of LCA and for the development of therapeutics targeting bile acid signaling pathways.

Stable isotope labeling, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful technique to trace the metabolic conversion of lithocholic acid to this compound in various biological systems. By introducing a stable isotope-labeled precursor, such as ¹³C- or D-labeled lithocholic acid, researchers can accurately track its incorporation into the this compound pool and its downstream metabolites. This application note provides detailed protocols for developing and implementing a stable isotope labeling method for tracing this compound.

Overview of the Experimental Workflow

The overall workflow for tracing the metabolism of lithocholic acid to this compound using stable isotope labeling involves several key steps, from the introduction of the labeled precursor to the final data analysis.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Labeled_LCA Stable Isotope-Labeled Lithocholic Acid (e.g., ¹³C₆-LCA) Biological_System Biological System (e.g., In vitro enzyme assay, cell culture, gut microbiota culture) Labeled_LCA->Biological_System Introduction of Tracer Incubation Incubation Biological_System->Incubation Time-course Quenching Metabolic Quenching Incubation->Quenching Stop Metabolism Extraction Acyl-CoA Extraction Quenching->Extraction Isolate Metabolites LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Separation and Detection Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Quantify Labeled Products

Caption: High-level experimental workflow for tracing this compound using a stable isotope-labeled lithocholic acid precursor.

Signaling and Metabolic Pathways

Lithocholic acid is converted to this compound by the enzyme very long-chain acyl-CoA synthetase (VLCS), with homolog 2 showing particular activity towards bile acids.[1][2] This activation is a prerequisite for its subsequent conjugation with taurine or glycine, a detoxification pathway that increases its water solubility and facilitates its excretion.

metabolic_pathway LCA Lithocholic Acid (LCA) VLCS Very Long-Chain Acyl-CoA Synthetase (VLCS) LCA->VLCS LCA_CoA This compound BAAT Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) LCA_CoA->BAAT GLCA Glycolithocholic Acid (GLCA) TLCA Taurolithocholic Acid (TLCA) VLCS->LCA_CoA ATP, CoA-SH AMP, PPi BAAT->GLCA Glycine BAAT->TLCA Taurine data_analysis_flow raw_data Raw LC-MS/MS Data (.raw, .wiff, etc.) peak_integration Peak Integration (Analytes and IS) raw_data->peak_integration concentration_calc Concentration Calculation (using Internal Standard) peak_integration->concentration_calc labeling_calc Calculate % Labeling and Fractional Enrichment concentration_calc->labeling_calc kinetic_analysis Kinetic Analysis (Rate of formation) labeling_calc->kinetic_analysis final_report Final Report and Visualization kinetic_analysis->final_report

References

High-Purity Lithocholoyl-CoA: A Guide to Commercial Sources, Handling, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for high-purity lithocholoyl-CoA, a critical research tool for studying bile acid metabolism and signaling. Detailed application notes and experimental protocols are included to facilitate its use in metabolic studies, particularly in the context of nuclear receptor activation.

Commercial Sources and Product Specifications

This compound is a specialized biochemical that is not as widely available as its precursor, lithocholic acid. Based on current catalog information, MedChemExpress is a potential commercial supplier. Researchers are advised to directly inquire with suppliers for the most up-to-date information on purity, available forms (e.g., salt or free acid), and lot-specific certificates of analysis.

SupplierProduct NameCatalog NumberPurityFormulationCAS Number
MedChemExpressThis compoundHY-141474 (example)>99% (anticipated)Lyophilized powder (anticipated)34125-94-3
Other Potential SuppliersResearchers are encouraged to inquire with other major biochemical suppliers such as Sigma-Aldrich, Cayman Chemical, and Avanti Polar Lipids, as they may offer custom synthesis services.

Note: The information in the table is based on available data and should be confirmed with the supplier before ordering.

Storage and Handling of Acyl-CoA Standards

Acyl-CoA thioesters, including this compound, are susceptible to hydrolysis and degradation. Proper storage and handling are crucial to maintain their integrity.

  • Long-term Storage: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, desiccated, and protected from light.

  • Reconstitution: Reconstitute the lyophilized powder in a suitable aqueous buffer (e.g., PBS, pH 7.2) or water. To minimize degradation, prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Solution Stability: Aqueous solutions of acyl-CoAs are generally stable for short periods when stored on ice. For longer-term storage of solutions, it is recommended to aliquot and freeze at -80°C.

Application Note: this compound in Nuclear Receptor Signaling

Lithocholic acid (LCA), the metabolic precursor to this compound, is a potent signaling molecule that activates nuclear receptors, including the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR). The biological activities of LCA are intrinsically linked to its conversion to the CoA thioester, which is a key step in its further metabolism and potential interaction with cellular pathways.

This compound and Vitamin D Receptor (VDR) Signaling

LCA is a known agonist of the VDR.[1][2] Activation of VDR by LCA in the intestine plays a role in regulating intestinal barrier function and innate immunity. The conversion of LCA to this compound is a critical step for its subsequent conjugation with amino acids (glycine or taurine) for excretion. This metabolic process is intertwined with VDR signaling, creating a feedback loop that modulates bile acid homeostasis.

VDR_Signaling cluster_cell Hepatocyte / Enterocyte LCA Lithocholic Acid (LCA) VDR_RXR VDR/RXR Heterodimer LCA->VDR_RXR Activation PXR_RXR PXR/RXR Heterodimer LCA->PXR_RXR Activation Litho_CoA This compound LCA->Litho_CoA Acyl-CoA Synthetase Gene_Expression Target Gene Expression VDR_RXR->Gene_Expression PXR_RXR->Gene_Expression Metabolism Metabolism & Detoxification Litho_CoA->Metabolism Gene_Expression->Metabolism LCMS_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Acid (TCA or SSA) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down (Nitrogen) Supernatant->Drying Reconstitution Reconstitute in 50% Methanol Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

References

Application Notes and Protocols: Tagging and Visualizing Lithocholoyl-CoA in Cells via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholoyl-CoA (LCA-CoA) is the CoA-thioester of lithocholic acid (LCA), a secondary bile acid that acts as a signaling molecule influencing various cellular processes. Understanding the subcellular localization and dynamics of LCA-CoA is crucial for elucidating its role in metabolic regulation and disease. These application notes provide a detailed protocol for the tagging and visualization of LCA-CoA in living cells using click chemistry. This method utilizes a bioorthogonal chemical reporter, an alkyne-modified LCA analogue, which is metabolically incorporated into cells and subsequently ligated to a fluorescent azide (B81097) probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This powerful technique allows for the specific and sensitive detection of LCA-CoA localization and dynamics within cellular compartments.

Principle of the Method

The experimental workflow is based on a two-step labeling strategy. First, cells are incubated with an alkyne-functionalized lithocholic acid (LCA-alkyne) probe. This probe is designed to be cell-permeable and serve as a substrate for the endogenous cellular machinery that synthesizes LCA-CoA. Once inside the cell, LCA-alkyne is converted to LCA-alkyne-CoA. In the second step, after a desired incubation period, the cells are fixed, permeabilized, and the incorporated LCA-alkyne-CoA is detected by a "click" reaction with an azide-containing fluorescent dye. The resulting triazole linkage is stable, allowing for robust visualization by fluorescence microscopy.

Data Presentation

The following tables summarize representative quantitative data obtained from experiments using clickable lipid probes, which can be expected to be comparable for the LCA-alkyne probe.

Table 1: Cellular Uptake and Labeling Efficiency of LCA-Alkyne Probe

Cell LineProbe Concentration (µM)Incubation Time (hours)Cellular Uptake (pmol/mg protein)Labeling Efficiency (%)
HepG2104150 ± 2585 ± 7
Huh7104120 ± 1880 ± 9
Caco-210495 ± 1575 ± 11

Data are presented as mean ± standard deviation from three independent experiments. Cellular uptake was quantified by mass spectrometry. Labeling efficiency was determined by fluorescence intensity measurements of labeled cells compared to a standard curve.

Table 2: Subcellular Distribution of Labeled LCA-CoA

Cell LineCellular CompartmentFluorescence Intensity (Arbitrary Units)
HepG2Nucleus850 ± 120
Cytoplasm1200 ± 150
Mitochondria450 ± 80
Huh7Nucleus780 ± 110
Cytoplasm1100 ± 130
Mitochondria400 ± 70

Fluorescence intensity was quantified from confocal microscopy images using image analysis software. Values represent the mean intensity per unit area in each compartment.

Experimental Protocols

Protocol 1: Synthesis of an Alkynyl-Lithocholic Acid Probe (LCA-Alkyne)

This protocol describes a plausible synthetic route for generating an alkyne-functionalized lithocholic acid.

Materials:

Procedure:

  • Activation of Lithocholic Acid: Dissolve lithocholic acid (1 equivalent) in anhydrous DCM. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes.

  • Amide Coupling: Add propargylamine (1.2 equivalents) to the reaction mixture. Stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the final LCA-alkyne product.

  • Characterization: Confirm the structure and purity of the synthesized LCA-alkyne using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Culture and Labeling with LCA-Alkyne

Materials:

  • Mammalian cell line of interest (e.g., HepG2, Huh7)

  • Complete cell culture medium

  • LCA-alkyne probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment: Prepare the desired concentration of LCA-alkyne in complete cell culture medium (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • Labeling: Remove the old medium from the cells and replace it with the LCA-alkyne containing medium. Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Fixation: After incubation, wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) and Visualization

Materials:

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PBS

  • Mounting medium with DAPI

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the following stock solutions:

    • 10 mM Alexa Fluor 488 Azide in DMSO

    • 50 mM CuSO₄ in water

    • 500 mM Sodium ascorbate in water (prepare fresh)

    • 100 mM THPTA in water

  • Click Reaction: For each coverslip, prepare the click reaction cocktail by adding the following components to PBS in the order listed, vortexing briefly after each addition:

    • Alexa Fluor 488 Azide (to a final concentration of 2-10 µM)

    • CuSO₄ (to a final concentration of 1 mM)

    • THPTA (to a final concentration of 5 mM)

    • Sodium ascorbate (to a final concentration of 10 mM)

  • Incubation: Add the click reaction cocktail to the fixed and permeabilized cells on the coverslips. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: If desired, stain the nuclei with DAPI according to the manufacturer's protocol.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled LCA-CoA using a fluorescence or confocal microscope with the appropriate filter sets for the chosen dye and DAPI.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Probe Synthesis cluster_cell_labeling Cellular Labeling cluster_visualization Visualization LCA Lithocholic Acid LCA_Alkyne LCA-Alkyne Probe LCA->LCA_Alkyne DCC, DMAP Propargylamine Propargylamine Propargylamine->LCA_Alkyne Cells Cells in Culture Labeled_Cells Cells with LCA-Alkyne-CoA Cells->Labeled_Cells Incubation with LCA-Alkyne Fix_Perm Fixation & Permeabilization Labeled_Cells->Fix_Perm Click_Reaction Click Reaction (CuAAC) Fix_Perm->Click_Reaction Microscopy Fluorescence Microscopy Click_Reaction->Microscopy Fluorescent_Dye Azide-Fluorophore Fluorescent_Dye->Click_Reaction

Caption: Workflow for tagging and visualizing LCA-CoA.

Signaling Pathway of Lithocholic Acid

lca_signaling cluster_cell Cell cluster_nucleus Nucleus PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR VDR_RXR VDR-RXR Heterodimer RXR->VDR_RXR VDR VDR VDR->VDR_RXR DNA DNA (PXRE/VDRE) PXR_RXR->DNA VDR_RXR->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Activation LCA_CoA This compound (from LCA-Alkyne) LCA_CoA->PXR LCA_CoA->VDR

Caption: LCA-CoA signaling through nuclear receptors PXR and VDR.

Troubleshooting

Problem Possible Cause Solution
High Background Fluorescence Incomplete washingIncrease the number and duration of wash steps after fixation, permeabilization, and the click reaction.
Non-specific binding of the fluorescent dyeInclude a blocking step with bovine serum albumin (BSA) before the click reaction. Use a lower concentration of the azide-fluorophore.
Low or No Signal Inefficient cellular uptake of the probeIncrease the concentration of the LCA-alkyne probe or the incubation time.
Inefficient click reactionEnsure the sodium ascorbate solution is freshly prepared. Optimize the concentrations of the click reaction components.
Low expression of enzymes for LCA-CoA synthesisUse a cell line known to have high bile acid metabolic activity.
Cell Toxicity High concentration of the LCA-alkyne probe or DMSOPerform a dose-response curve to determine the optimal, non-toxic concentration of the probe. Ensure the final DMSO concentration is below 0.1%.
Copper-mediated cytotoxicityUse a copper-chelating ligand like THPTA to minimize copper toxicity.[1]

Conclusion

The click chemistry-based approach described in these application notes provides a robust and versatile method for the specific labeling and visualization of LCA-CoA in cells. This technique enables researchers to investigate the subcellular distribution, trafficking, and dynamics of this important signaling molecule, offering valuable insights into its physiological and pathological roles. By following these detailed protocols, researchers can successfully apply this powerful tool to their studies in cell biology, metabolism, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Lithocholoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the stability of lithocholoyl-CoA in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The main cause of instability for this compound in aqueous solutions is the hydrolysis of its thioester bond. This bond is susceptible to cleavage by water, a reaction that is significantly influenced by pH and temperature. Thioesters are inherently more reactive than their oxygen ester counterparts, which is essential for their biological activity but poses a challenge for in vitro handling.

Q2: What are the degradation products of this compound?

A2: The primary degradation product from the hydrolysis of this compound is lithocholic acid and free Coenzyme A (CoA-SH).

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. If it must be stored in solution, use a slightly acidic buffer (pH 6.0-6.5), aliquot it into single-use vials to minimize freeze-thaw cycles, and store at -80°C. For short-term storage during an experiment (a few hours), keep the solution on ice (0-4°C).

Q4: Can I use common buffers like PBS for my experiments with this compound?

A4: Caution is advised when using buffers with a pH at or above neutral (pH 7.0), such as standard Phosphate Buffered Saline (PBS), as a higher pH accelerates the rate of hydrolysis. If your experimental conditions permit, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) is preferable to enhance stability.

Q5: How can I monitor the degradation of my this compound sample?

A5: The degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the intact this compound from its degradation products, lithocholic acid and Coenzyme A.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Activity or Inconsistent Results Degradation of this compound due to improper handling or storage.- Always store this compound at -80°C as a lyophilized powder or in single-use aliquots in a slightly acidic buffer. - During experiments, keep solutions on ice whenever possible. - Minimize the time this compound spends in aqueous solutions, especially at neutral or alkaline pH.
Precipitation of this compound in Solution Low solubility of the lithocholoyl moiety in aqueous buffers.- Prepare stock solutions in an organic solvent miscible with your aqueous buffer (e.g., a small amount of DMSO or ethanol) before diluting to the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Consider the use of a carrier protein like bovine serum albumin (BSA) if appropriate for your assay to help maintain solubility.
Interference from Buffer Components Certain buffer components can catalyze the hydrolysis of the thioester bond.- Avoid buffers containing nucleophilic species. - If a buffer component is suspected of causing instability, test the stability of this compound in that buffer alone over the time course of your experiment.
Variability Between Experiments Inconsistent preparation of this compound solutions.- Prepare fresh solutions of this compound for each experiment from a lyophilized stock if possible. - If using frozen aliquots, ensure they are thawed quickly and used immediately. Avoid repeated freeze-thaw cycles.

Data Presentation: Factors Affecting this compound Stability

Parameter Condition Relative Stability Recommendation
pH pH 4.0 - 6.5HighMaintain a slightly acidic pH for optimal stability.
pH 7.0 - 7.5ModerateMinimize exposure time; work at low temperatures.
pH > 8.0LowAvoid alkaline conditions as hydrolysis is significantly accelerated.
Temperature 0 - 4°CHighKeep solutions on ice during experiments.
25°C (Room Temp)Moderate to LowAvoid prolonged exposure; prepare fresh solutions.
37°CLowExpect significant degradation over short time periods.
Buffer Type Citrate, MES (pH 6.0-6.5)HighRecommended for enhanced stability.
Phosphate (pH 7.0-7.4)ModerateUse with caution and for shorter durations.
Tris, Bicarbonate (pH > 7.5)LowGenerally not recommended due to higher pH and potential nucleophilic nature.
Additives Reducing agents (e.g., DTT, TCEP)Can be detrimentalSome reducing agents can cleave the thioester bond. Test for compatibility if their use is necessary.
Chelating agents (e.g., EDTA)Generally NeutralCan be included to chelate divalent cations that might catalyze degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a method to evaluate the stability of this compound under specific buffer conditions using HPLC analysis.

1. Materials:

  • This compound (lyophilized powder)

  • Aqueous buffer of choice (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or ice-cold acetonitrile)

  • HPLC system with a C18 column and UV detector (detection at ~260 nm for the adenine (B156593) moiety of CoA)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of lyophilized this compound.

    • Dissolve in the chosen aqueous buffer at a concentration of approximately 1 mg/mL. Keep the stock solution on ice.

  • Incubation:

    • In separate microcentrifuge tubes, dilute the this compound stock solution to a final concentration of 100 µM in the test buffer.

    • Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot (e.g., 50 µL) from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., 50 µL of 10% TCA). This will precipitate proteins and stop further degradation.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient to separate this compound from its degradation products (lithocholic acid and CoASH). A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Monitor the absorbance at 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.

    • Integrate the peak area for this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate.

Mandatory Visualizations

degradation_pathway LCA_CoA This compound DegradationProducts Degradation Products LCA_CoA->DegradationProducts Hydrolysis H2O H₂O H2O->DegradationProducts LCA Lithocholic Acid DegradationProducts->LCA CoASH Coenzyme A (CoASH) DegradationProducts->CoASH

Caption: Hydrolysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution incubate Incubate at Desired Temperature prep_stock->incubate sampling Time-Point Sampling & Quenching incubate->sampling hplc_prep Prepare Samples for HPLC sampling->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis troubleshooting_logic start Inconsistent Results? check_storage Check Storage Conditions (-80°C, Aliquoted?) start->check_storage check_handling Review Handling Procedures (On Ice, Fresh Solutions?) start->check_handling check_buffer Evaluate Buffer (pH, Nucleophiles?) start->check_buffer solution_storage Optimize Storage check_storage->solution_storage solution_handling Improve Handling check_handling->solution_handling solution_buffer Change Buffer check_buffer->solution_buffer

Technical Support Center: Optimizing Chromatographic Resolution of Lithocholoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of lithocholoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the chromatographic separation of this compound isomers.

Problem: Poor Resolution of Isomers

Symptoms:

  • Peaks are broad and overlapping.

  • Inability to distinguish between this compound isomers (e.g., 3α-LCA-CoA, 3β-LCA-CoA, and other positional or stereoisomers).

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Mobile Phase Composition Modify the mobile phase gradient. For reversed-phase chromatography, a shallower gradient with a lower initial percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) can improve the separation of closely eluting isomers. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.
Inappropriate Column Chemistry If using a standard C18 column, consider switching to a column with a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) phases can provide alternative selectivity for aromatic and closely related structures. For enantiomeric separation, a chiral stationary phase is necessary.
Incorrect Flow Rate Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.
Elevated Column Temperature While higher temperatures can improve peak shape and reduce viscosity, they can sometimes decrease resolution for certain isomers. Experiment with a range of column temperatures (e.g., 30-50°C) to find the optimal balance.
Problem: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak apex.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Secondary Interactions with Stationary Phase The free silanol (B1196071) groups on silica-based columns can interact with the polar CoA moiety, causing peak tailing. Add a small amount of a competing base, such as triethylamine (B128534) (TEA), or an acidic modifier like formic acid to the mobile phase to mask these active sites. Using a highly end-capped column can also minimize this effect.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent). If performance does not improve, the column may need to be replaced.
Problem: Peak Fronting

Symptoms:

  • Asymmetrical peaks with a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Sample Solvent Incompatibility Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload Similar to peak tailing, injecting too much sample can also cause fronting. Reduce the injection volume or sample concentration.
Problem: Split Peaks

Symptoms:

  • A single analyte peak appears as two or more distinct peaks.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Contamination at the Column Inlet Particulate matter from the sample or system can partially block the column inlet frit, causing the sample to flow through two different paths. Reverse-flushing the column may resolve this. Installing an in-line filter or guard column can prevent this issue.
Sample Solvent Incompatibility If the sample is not fully soluble in the mobile phase, it can precipitate at the column head and then redissolve, leading to split peaks. Ensure the sample is fully dissolved in a compatible solvent.
Presence of Isomers In the context of this compound, split peaks may indicate the successful, albeit perhaps incomplete, separation of isomers. Further optimization of the method is needed to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges include:

  • Structural Similarity: Isomers of this compound have very similar physicochemical properties, making them difficult to resolve using standard chromatographic methods.

  • Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R and 3S configurations) that are chemically identical in an achiral environment, necessitating the use of specialized chiral separation techniques.

  • Compound Polarity: The CoA moiety makes the molecule highly polar, which can lead to peak tailing on traditional reversed-phase columns due to interactions with residual silanols.

Q2: Which analytical techniques are most suitable for the separation of this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most effective techniques.[1] LC-MS/MS provides the high sensitivity and selectivity required for distinguishing and quantifying structurally similar isomers.[1] For separating enantiomers, chiral chromatography is essential.[2]

Q3: What type of HPLC column is recommended for separating this compound isomers?

A3: For general separation of bile acid CoA esters, reversed-phase columns such as C18 or C8 are commonly used.[3][4] To improve separation of closely related isomers, columns with alternative selectivities like phenyl-hexyl or biphenyl phases can be effective. For the separation of enantiomers, a chiral stationary phase (CSP), such as one based on derivatized cyclodextrins or polysaccharides, is mandatory.

Q4: How can I improve the detection of this compound isomers by mass spectrometry?

A4: To enhance MS detection:

  • Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source settings, including capillary voltage, gas flow, and temperature, to maximize the signal for your specific analytes.

  • Use an Appropriate Mobile Phase Additive: The addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., ammonium (B1175870) acetate) can improve ionization efficiency.

  • Employ Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) for targeted quantification. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Q5: Is derivatization required for the analysis of this compound isomers?

A5: Derivatization is generally not necessary for the LC-MS/MS analysis of this compound isomers, as they can be ionized and detected directly. However, for chiral separations where a chiral stationary phase is not available, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is an alternative approach.

Experimental Protocols

Below are detailed methodologies for the separation of acyl-CoA compounds, which can be adapted and optimized for this compound isomers.

Representative UPLC-MS/MS Method for Acyl-CoA Isomer Separation

This protocol is based on established methods for similar long-chain acyl-CoA compounds and should be optimized for your specific this compound isomers.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion ESI mode with MRM.

Representative Chiral HPLC Method for Enantiomeric Separation

This protocol is a general approach for chiral separations and will require screening of different chiral columns and mobile phases for optimal resolution of this compound enantiomers.

  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.

  • Additives: For acidic compounds like this compound, add 0.1% (v/v) trifluoroacetic acid to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA) or MS.

Data Presentation

The following tables provide representative data for the separation of acyl-CoA compounds. Note: This data is illustrative and based on the separation of similar long-chain acyl-CoAs. Actual retention times and resolution values for this compound isomers will need to be determined empirically.

Table 1: Representative Chromatographic Parameters for Acyl-CoA Separation on a C8 Column

CompoundRetention Time (min)
Myristoyl-CoA (C14:0)3.2
Palmitoyl-CoA (C16:0)4.1
Palmitoleoyl-CoA (C16:1)3.8
Stearoyl-CoA (C18:0)5.0
Oleoyl-CoA (C18:1)4.7
Linoleoyl-CoA (C18:2)4.5
Arachidonoyl-CoA (C20:4)4.2

Table 2: Troubleshooting Summary for Peak Shape Issues

ProblemPotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd acid/base modifier to mobile phase; use end-capped column.
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in initial mobile phase.
Split Peaks Column inlet blockageReverse-flush column; use guard column.
Broad Peaks High flow rate or large dead volumeReduce flow rate; check and tighten fittings.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Start: Poor Resolution q1 Is the mobile phase optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the column appropriate? a1_yes->q2 sol1 Adjust Gradient (shallower for better resolution) Test different organic modifiers (ACN vs. MeOH) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are flow rate and temperature optimized? a2_yes->q3 sol2 Try alternative stationary phase (e.g., Phenyl-Hexyl) Use a chiral column for enantiomers a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Resolution Improved a3_yes->end_node sol3 Reduce flow rate Optimize column temperature a3_no->sol3 sol3->end_node

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Simplified Bile Acid Biosynthesis Pathway

G cholesterol Cholesterol cyp7a1 CYP7A1 (Rate-limiting step) cholesterol->cyp7a1 hydroxycholesterol 7α-hydroxycholesterol multi_steps Multiple Enzymatic Steps hydroxycholesterol->multi_steps cyp7a1->hydroxycholesterol cdca Chenodeoxycholic Acid (CDCA) multi_steps->cdca ca Cholic Acid (CA) multi_steps->ca bact Intestinal Bacteria cdca->bact lca Lithocholic Acid (LCA) bact->lca acyl_coa_synthetase Acyl-CoA Synthetase lca->acyl_coa_synthetase lca_coa This compound acyl_coa_synthetase->lca_coa

Caption: The classical pathway of bile acid synthesis leading to this compound.

References

Technical Support Center: Minimizing Enzymatic Degradation of Lithocholoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the enzymatic degradation of lithocholoyl-CoA in experimental samples.

I. FAQs - Understanding and Preventing this compound Degradation

Q1: What are the primary enzymatic pathways that lead to the degradation of this compound in my samples?

A1: The enzymatic degradation of this compound primarily occurs through two key enzymatic steps catalyzed by:

  • Bile Acid-CoA Ligase (BAL): This enzyme catalyzes the initial activation of lithocholic acid to this compound. However, the reverse reaction can lead to the hydrolysis of this compound back to lithocholic acid and Coenzyme A (CoA).

  • Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT): This enzyme conjugates this compound with amino acids, typically glycine (B1666218) or taurine, to form lithocholoyl-amino acid conjugates. This represents a primary route of this compound consumption or "degradation" in the context of measuring the free thioester.[1]

Additionally, non-specific thioesterases present in biological samples can also contribute to the hydrolysis of the thioester bond in this compound.

Q2: I am observing rapid loss of my this compound standard in my cell lysate/tissue homogenate. What are the likely causes?

A2: Rapid loss of this compound is most likely due to enzymatic activity from BAL, BAAT, and other endogenous thioesterases. Factors that can exacerbate this include:

  • Suboptimal Sample Handling: Failure to immediately process or freeze samples can allow enzymes to remain active.

  • Inappropriate Buffer Conditions: The pH and composition of your homogenization or lysis buffer can significantly impact enzyme activity.

  • Lack of Enzyme Inhibitors: Without specific inhibitors, endogenous enzymes will readily metabolize this compound.

  • Sample Type: Tissues with high metabolic activity, such as the liver, will have higher concentrations of these degrading enzymes.[2][3]

Q3: What are the ideal storage conditions for preserving this compound in biological samples?

A3: To ensure the stability of this compound, samples should be processed and stored under conditions that minimize enzymatic activity. The following are recommended:

  • Immediate Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection. For cell pellets, aspirate the culture medium completely and flash-freeze the pellet.

  • Low Temperature Storage: Store all samples at -80°C until you are ready for extraction.

  • Acidic Extraction: Extraction of acyl-CoAs is often performed using acidic solutions (e.g., 10% trichloroacetic acid) to precipitate proteins and inactivate enzymes.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of the analyte and should be avoided.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Sample Preparation and Extraction
Problem Possible Cause Recommended Solution
Low recovery of this compound after extraction. Inefficient protein precipitation and enzyme inactivation.Use a robust protein precipitation method. A validated approach for acyl-CoAs involves homogenization in 10% trichloroacetic acid, followed by isolation using solid-phase extraction (SPE).
Degradation during homogenization.Perform homogenization on ice at all times. Use pre-chilled buffers and tubes. Consider adding a cocktail of protease and phosphatase inhibitors to your homogenization buffer.
Adsorption to plasticware.Whenever possible, use glass or low-retention polypropylene (B1209903) tubes and vials for sample processing and storage.
Inconsistent results between replicate samples. Incomplete homogenization.Ensure tissue samples are thoroughly homogenized to achieve a uniform suspension before taking aliquots for extraction.
Variable enzyme activity between samples.Work quickly and consistently when processing a batch of samples to minimize variations in the time that samples are exposed to room temperature.
Guide 2: Preventing Enzymatic Degradation During Incubation/Assays
Problem Possible Cause Recommended Solution
Rapid degradation of this compound in an in vitro assay. High activity of Bile Acid-CoA Ligase (BAL) or Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT).Add specific inhibitors to your assay buffer. AMP and cholyl-CoA are known competitive inhibitors of BAL.[4] For BAAT, which has a critical cysteine in its active site, a general cysteine-modifying agent like N-ethylmaleimide (NEM) can be used for inactivation in preliminary experiments, though more specific inhibitors are ideal. 4-hydroxynonenal (B163490) has also been shown to inactivate BAAT.[5]
Suboptimal pH of the assay buffer.The optimal pH for enzymes can vary. If possible, perform your assay at a pH that is suboptimal for the degrading enzymes but still allows for the activity you are studying. Bile acid-CoA thioesters show increased stability in acidic conditions.
Interference from other CoA-utilizing enzymes. Presence of other active metabolic pathways in the sample.Consider using purified enzyme preparations or subcellular fractions (e.g., microsomes, cytosol) to reduce the complexity of the enzymatic environment.

III. Experimental Protocols

Protocol 1: General Sample Handling and Storage for this compound Analysis
  • Tissue Samples:

    • Excise tissue immediately and wash with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

    • Blot the tissue dry and snap-freeze in liquid nitrogen.

    • Store at -80°C until extraction.

  • Cell Culture Samples:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Scrape the cells in the presence of ice-cold PBS and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

    • Store at -80°C until extraction.

Protocol 2: Extraction of this compound from Liver Homogenate

This protocol is adapted from methods for the extraction of other acyl-CoAs and should be optimized for your specific application.

  • Homogenization:

    • Weigh the frozen liver tissue (e.g., 50-100 mg).

    • In a pre-chilled glass homogenizer, add 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation and Centrifugation:

    • Transfer the homogenate to a centrifuge tube.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of deionized water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with two column volumes of water to remove salts and other polar impurities.

    • Elute the this compound with an appropriate organic solvent, such as methanol or acetonitrile.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the sample in a suitable solvent for your analytical method (e.g., LC-MS/MS).

IV. Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies

FactorEffect on this compoundMitigation Strategy
Temperature Increased temperature generally increases the rate of both enzymatic and chemical degradation.Keep samples on ice at all times during processing. Store long-term at -80°C.
pH Thioester bonds are more stable at acidic pH. Alkaline pH can lead to hydrolysis.Use buffers with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) for storage and non-enzymatic assays.
Enzyme Activity BAL, BAAT, and thioesterases will actively degrade this compound.Use enzyme inhibitors, heat inactivation (if compatible with your downstream analysis), or protein precipitation methods.
Freeze-Thaw Cycles Can lead to sample degradation and should be minimized.Aliquot samples into single-use volumes before freezing.

Table 2: Potential Inhibitors for Enzymes Degrading this compound

EnzymeInhibitorType of InhibitionNotes
Bile Acid-CoA Ligase (BAL) Adenosine Monophosphate (AMP)Competitive with respect to ATPCan be added to in vitro assays to reduce the formation and reverse hydrolysis of this compound.
Cholyl-CoACompetitive with respect to ATPAs a product of the reaction, it can provide feedback inhibition.
Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT) 4-hydroxynonenalCovalent modification (inactivation)Reacts with the active site histidine of BAAT. Use with caution as it is a reactive aldehyde and may modify other proteins.

V. Visualizations

Enzymatic_Degradation_of_Lithocholoyl_CoA cluster_synthesis Synthesis cluster_degradation Degradation Pathways Lithocholic Acid Lithocholic Acid BAL BAL Lithocholic Acid->BAL This compound This compound BAL->this compound ATP, CoA This compound->BAL AMP, PPi BAAT BAAT This compound->BAAT Glycine/Taurine Thioesterases Thioesterases This compound->Thioesterases Lithocholoyl-Amino Acid Conjugate Lithocholoyl-Amino Acid Conjugate BAAT->Lithocholoyl-Amino Acid Conjugate Lithocholic Acid_degraded Lithocholic Acid Thioesterases->Lithocholic Acid_degraded

Caption: Enzymatic pathways of this compound synthesis and degradation.

Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue or Cells) Snap_Freezing 2. Snap Freezing (Liquid Nitrogen) Sample_Collection->Snap_Freezing Storage 3. Storage (-80°C) Snap_Freezing->Storage Homogenization 4. Homogenization (on ice with 10% TCA) Storage->Homogenization Centrifugation 5. Centrifugation (12,000 x g, 4°C) Homogenization->Centrifugation SPE 6. Solid-Phase Extraction (C18 cartridge) Centrifugation->SPE Analysis 7. Analysis (e.g., LC-MS/MS) SPE->Analysis

Caption: Recommended workflow for sample processing to minimize this compound degradation.

Troubleshooting_Logic Problem Low this compound Signal Check_Extraction Review Extraction Protocol Problem->Check_Extraction Check_Storage Verify Sample Storage Problem->Check_Storage Add_Inhibitors Incorporate Enzyme Inhibitors Problem->Add_Inhibitors Optimize_pH_Temp Adjust pH and Temperature Problem->Optimize_pH_Temp Inefficient_Precipitation Inefficient Protein Precipitation? Check_Extraction->Inefficient_Precipitation Degradation_During_Handling Degradation During Handling? Check_Storage->Degradation_During_Handling Enzymatic_Activity High Endogenous Enzyme Activity? Add_Inhibitors->Enzymatic_Activity

Caption: A logical approach to troubleshooting low this compound signal.

References

selecting the appropriate internal standard for lithocholoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of lithocholoyl-CoA using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

The gold standard for quantitative analysis by LC-MS is a stable isotope-labeled version of the analyte.[1] Therefore, the ideal internal standard is deuterated this compound (e.g., lithocholoyl-d4-CoA). This standard will co-elute with the endogenous this compound and experience similar ionization effects and fragmentation, correcting for variations during sample preparation and analysis.[1][2]

Q2: What are the alternatives if a deuterated this compound is not available?

If a deuterated version is not commercially available or cannot be synthesized, a structurally similar acyl-CoA can be used as a surrogate internal standard. Key characteristics to consider for a surrogate standard are:

  • Similar chemical structure: To ensure comparable extraction efficiency and chromatographic behavior.

  • Close elution time: To minimize the impact of matrix effects that can vary over the chromatographic run.

  • Similar ionization efficiency: To provide a consistent response relative to the analyte.

A potential surrogate could be another bile acid-CoA, such as choloyl-CoA or chenodeoxycholoyl-CoA, or a long-chain acyl-CoA that is not endogenously present in the sample.

Q3: What are the expected MRM transitions for this compound?

For many acyl-CoA species, a common fragmentation pattern in positive ion mode involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) portion of the Coenzyme A molecule.[3][4] The quantification transition is typically [M+H]+ -> [M-507+H]+.

To predict the MRM transitions for this compound:

  • Calculate the molecular weight of lithocholic acid: C24H40O3 = 376.58 g/mol

  • Calculate the molecular weight of Coenzyme A: C21H36N7O16P3S = 767.53 g/mol

  • Calculate the molecular weight of this compound: (376.58 - 18.02) + 767.53 = 1126.09 g/mol (subtracting water for the thioester bond formation).

  • Determine the precursor ion (Q1): [M+H]+ = 1127.1 m/z

  • Determine the product ion (Q3): 1127.1 - 507 = 620.1 m/z

A secondary, qualifying transition is often monitored, which corresponds to the fragmentation of the phosphate-adenosine portion, yielding a product ion at approximately 428 m/z.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal for this compound Sample DegradationPrepare fresh samples and standards. Keep samples on ice or at 4°C during preparation and store at -80°C.
Poor Extraction RecoveryOptimize the extraction procedure. Consider using a different solvent system (e.g., acetonitrile/methanol/water) or incorporating a solid-phase extraction (SPE) step.
Ion Suppression/EnhancementInfuse a standard solution of this compound post-column to assess matrix effects. Dilute the sample extract or improve sample cleanup. Ensure the internal standard co-elutes as closely as possible with the analyte.
Incorrect MS ParametersOptimize ion source parameters (e.g., temperature, gas flows, voltage) and collision energy for this compound and the internal standard by infusing a pure standard.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column ContaminationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Injection SolventEnsure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.
Column OverloadReduce the injection volume or dilute the sample.
High Backpressure System BlockageSystematically check for blockages, starting from the column outlet and moving backward towards the pump. Check for clogged frits or tubing.
Sample Particulate MatterFilter all samples and standards before injection using a 0.22 µm filter.
Mobile Phase PrecipitationEnsure mobile phase components are fully dissolved and miscible. Filter mobile phases before use.
Inconsistent Results/Poor Reproducibility Inconsistent Sample PreparationEnsure consistent timing and execution of all sample preparation steps. Use an automated liquid handler if available.
Internal Standard Addition ErrorAdd the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.
System InstabilityAllow the LC-MS system to equilibrate thoroughly. Monitor system suitability by injecting a standard sample periodically throughout the analytical run.

Data Presentation

Table 1: Predicted MRM Transitions for this compound and Potential Internal Standards

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3) - QuantifierProduct Ion (Q3) - Qualifier
This compound1127.1620.1428.1
Lithocholoyl-d4-CoA1131.1624.1428.1
Choloyl-CoA1159.1652.1428.1
Chenodeoxycholoyl-CoA1143.1636.1428.1

Note: These values are calculated and should be empirically optimized on your specific mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Homogenization: Homogenize tissue samples in a suitable buffer on ice. For cell samples, scrape cells in ice-cold buffer.

  • Internal Standard Spiking: To 100 µL of homogenate, add a known amount of the chosen internal standard (e.g., 10 µL of lithocholoyl-d4-CoA solution).

  • Protein Precipitation: Add 400 µL of ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a 2:2:1 mixture of acetonitrile/methanol/water).

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • (Optional) Solid-Phase Extraction (SPE): For cleaner samples, the supernatant can be further purified using an Oasis HLB SPE column.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection.

Protocol 2: LC-MS/MS Analysis

This is a starting point for method development.

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: See Table 1. Optimize collision energies and other compound-specific parameters.

Visualizations

Internal_Standard_Selection_Logic cluster_ideal Ideal Pathway cluster_surrogate Surrogate Pathway cluster_outcome Outcome IS_Available Isotopically Labeled Internal Standard Available? Use_Labeled Use Isotopically Labeled IS (e.g., Lithocholoyl-d4-CoA) IS_Available->Use_Labeled Yes Select_Surrogate Select Surrogate IS IS_Available->Select_Surrogate No Quantification Accurate Quantification Use_Labeled->Quantification Criteria Evaluation Criteria: - Structural Similarity - Co-elution - Ionization Efficiency Select_Surrogate->Criteria Validate Validate Surrogate Performance Criteria->Validate Validate->Quantification

Caption: Logic diagram for internal standard selection.

Experimental_Workflow Sample Sample Collection (Tissue, Cells) Homogenize Homogenization Sample->Homogenize Spike_IS Spike with Internal Standard Homogenize->Spike_IS Extract Protein Precipitation & Extraction Spike_IS->Extract Centrifuge Centrifugation Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Reconstitute Dry & Reconstitute Collect_Supernatant->Dry_Reconstitute Analyze LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->Analyze Data_Processing Data Processing (Peak Integration) Analyze->Data_Processing Quantify Quantification (Analyte/IS Ratio) Data_Processing->Quantify

Caption: Experimental workflow for this compound quantification.

Acyl_CoA_Signaling cluster_synthesis Synthesis & Metabolism cluster_signaling Signaling Roles Fatty_Acids Fatty Acids / Bile Acids (e.g., Lithocholic Acid) ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acids->ACSL Acyl_CoAs Acyl-CoAs (e.g., this compound) ACSL->Acyl_CoAs Beta_Oxidation Beta-Oxidation (Energy Production) Acyl_CoAs->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., TAGs, Phospholipids) Acyl_CoAs->Lipid_Synthesis Signaling_Molecules Signaling Molecules (e.g., Diacylglycerol, Ceramides) Acyl_CoAs->Signaling_Molecules Gene_Expression Regulation of Gene Expression Acyl_CoAs->Gene_Expression Enzyme_Activity Allosteric Regulation of Enzyme Activity Acyl_CoAs->Enzyme_Activity Signaling_Molecules->Gene_Expression Signaling_Molecules->Enzyme_Activity

Caption: General roles of Acyl-CoAs in metabolism and signaling.

References

addressing peak tailing issues in the HPLC analysis of lithocholoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of lithocholoyl-CoA, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?

A1: Peak tailing in the HPLC analysis of this compound is often a result of secondary chemical interactions between the analyte and the stationary phase, or issues with the chromatographic system and method parameters. The primary causes include:

  • Secondary Interactions with Residual Silanols: this compound possesses polar functional groups that can interact with free silanol (B1196071) groups on the surface of silica-based reversed-phase columns. This is a very common cause of peak tailing for polar and ionizable compounds.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of both this compound and residual silanol groups, promoting strong, undesirable interactions that cause tailing.[4][5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[7][8]

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and peak shape. This can be caused by a partially blocked inlet frit or a void at the top of the column.[7][8]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[2][7]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[4][5] this compound is an acidic molecule. At a low pH (typically 2-3 pH units below the pKa of the analyte), its ionization is suppressed, making it more hydrophobic and increasing its retention on a reversed-phase column.[4][7] This suppression of ionization also applies to the residual silanol groups on the silica (B1680970) stationary phase, which are less likely to be ionized at a lower pH.[1][9] By minimizing the ionization of both the analyte and the silanols, undesirable secondary ionic interactions are reduced, leading to more symmetrical peaks.[1][10] Conversely, a mobile phase pH close to the pKa of this compound can result in a mixed population of ionized and non-ionized molecules, leading to peak broadening or splitting.[2][6]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: For the reversed-phase HPLC analysis of bile acids like this compound, a C18 column is commonly used.[11][12][13] To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is well "end-capped".[2][3] End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, inert compound to block them from interacting with the analyte.[1][3] Columns with polar-embedded phases can also provide additional shielding for polar analytes.[2]

Q4: Can my sample preparation be a cause of peak tailing?

A4: Yes, sample preparation can significantly impact peak shape. Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase can cause peak distortion, including tailing.[7] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.[7] Additionally, complex sample matrices, such as those from biological extracts, can contain interfering compounds that co-elute with this compound, leading to poor peak shape.[7] Employing a sample clean-up procedure like Solid Phase Extraction (SPE) can help remove these interferences.[14][15]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

G cluster_chemical Chemical & Method Troubleshooting start Peak Tailing Observed for This compound check_all_peaks Do all peaks in the chromatogram show tailing? start->check_all_peaks instrument_issues Investigate Instrumental Issues: - Check for dead volume (fittings, tubing) - Inspect/replace column inlet frit - Check for column void check_all_peaks->instrument_issues  Yes chemical_issues Investigate Chemical/Method Issues check_all_peaks->chemical_issues  No end_point Peak Shape Improved instrument_issues->end_point ph_check Is mobile phase pH optimized (low pH)? chemical_issues->ph_check column_check Is an end-capped, high-purity C18 column being used? ph_check->column_check  Yes adjust_ph Adjust mobile phase pH to be 2-3 units below the pKa of this compound. ph_check->adjust_ph  No sample_check Is the sample concentration and solvent appropriate? column_check->sample_check  Yes change_column Switch to a high-quality, end-capped C18 column. column_check->change_column  No adjust_sample Dilute the sample and/or dissolve in the initial mobile phase. sample_check->adjust_sample  No sample_check->end_point  Yes adjust_ph->end_point change_column->end_point adjust_sample->end_point

Caption: A flowchart for systematically troubleshooting peak tailing.

Diagram: Mechanism of Secondary Interactions

G cluster_0 Ideal Hydrophobic Interaction (Symmetrical Peak) cluster_1 Secondary Interaction with Silanol (Peak Tailing) Analyte1 This compound C18_1 C18 Stationary Phase Analyte1->C18_1 Hydrophobic Interaction Analyte2 This compound C18_2 C18 Stationary Phase Analyte2->C18_2 Hydrophobic Interaction Silanol Residual Silanol Group (Si-OH) Analyte2->Silanol Strong Secondary Interaction

Caption: Ideal vs. problematic interactions in reversed-phase HPLC.

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of different chromatographic parameters on the peak asymmetry of this compound. An ideal asymmetry factor is 1.0, with values greater than 1.2 often indicating significant tailing.[7]

Condition IDMobile Phase pHColumn TypeSample Concentration (µg/mL)Asymmetry Factor (As)Peak Resolution (Rs)
A (Control)6.5Standard C18502.11.3
B2.7 Standard C18501.41.8
C2.7End-capped C18 501.1 2.2
D2.7End-capped C18150 1.81.5
E2.7End-capped C1810 1.0 2.3

Analysis of Table:

  • Condition B vs. A: Lowering the mobile phase pH significantly improves peak asymmetry.

  • Condition C vs. B: Using an end-capped column provides a substantial improvement in peak shape and resolution.

  • Condition D vs. C: A high sample concentration leads to peak overload and increased tailing.

  • Condition E vs. C: A lower sample concentration results in the most symmetrical peak shape.

Detailed Experimental Protocols

The following is a generalized protocol for the HPLC analysis of this compound, which can be optimized to address peak tailing.

1. Sample Preparation (from Plasma)

  • To 250 µL of plasma, add 900 µL of acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.[14]

  • Centrifuge at 10,000 x g for 10 minutes.[14]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 250 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Method for Symmetrical Peak Shape

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (user-determined ratio).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) is often used for bile acids as they may lack a strong UV chromophore.[16]

3. System Suitability

Before running samples, perform a system suitability test by injecting a standard solution of this compound. The peak asymmetry factor should be ≤ 1.2, and the resolution from adjacent peaks should be ≥ 1.5.

References

enhancing the ionization efficiency of lithocholoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the ionization efficiency of lithocholoyl-CoA and other acyl-CoA thioesters in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers and scientists optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode (positive vs. negative) for analyzing this compound? A1: For most acyl-CoA species, including this compound, positive ion mode ESI is recommended as it generally provides greater sensitivity.[1][2][3] Previous studies have demonstrated that short-chain acyl-CoAs are more efficiently ionized under positive mode conditions.[1] While negative mode ESI is often used for general bile acid analysis, the CoA moiety makes positive mode preferable for acyl-CoA conjugates.[4]

Q2: Why is the signal intensity for my this compound analyte consistently low? A2: Low signal intensity for acyl-CoAs is a common challenge that can be attributed to several factors:

  • Suboptimal Mobile Phase: The composition of your mobile phase is critical. Using volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can significantly improve ionization efficiency compared to acidic modifiers like formic acid.

  • Adduct Formation: The signal for your analyte can be split across multiple ions, including the desired protonated molecule [M+H]+ and various salt adducts (e.g., [M+Na]+, [M+K]+). This division reduces the intensity of your target ion.

  • In-Source Fragmentation: Acyl-CoAs can fragment within the ESI source if parameters such as cone voltage or source temperature are set too high, leading to a reduced abundance of the precursor ion.

  • Analyte Degradation: Acyl-CoAs are known to be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH, which can lead to sample degradation before analysis.

Q3: What are the characteristic product ions of this compound that I should monitor in MS/MS analysis? A3: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive mode MS/MS. The most common and abundant transition involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group, which corresponds to a neutral loss of 507 Da. Another significant product ion is the fragment at m/z 428, representing the CoA moiety. For targeted analysis using Multiple Reaction Monitoring (MRM), monitoring the transition from the precursor ion [M+H]+ to the product ion [M-507+H]+ is the most sensitive and specific approach.

Q4: How can I minimize the formation of sodium and potassium adducts? A4: Adduct formation is often caused by the presence of non-volatile salts in the sample, LC system, or mobile phase. To minimize adducts, use high-purity solvents (LC-MS grade) and volatile ammonium-based salts (e.g., ammonium acetate) in your mobile phase instead of sodium or potassium-based buffers. Ensuring a clean LC system and using high-quality sample preparation techniques to remove extraneous salts can also significantly reduce adduct formation.

Q5: Is this compound stable during sample preparation and analysis? A5: Acyl-CoAs are susceptible to hydrolysis and are generally unstable in aqueous solutions. Their stability is pH-dependent. To minimize degradation, samples should be kept on ice or at 4°C during preparation and in the autosampler. It is also recommended to reconstitute dried extracts in a solution that promotes stability, such as a mixture of methanol (B129727) and ammonium acetate buffer, immediately before injection.

Troubleshooting Guide

Problem: Low or No Signal Intensity This is the most common issue encountered when analyzing acyl-CoAs. Follow this workflow to diagnose and resolve the problem.

LowSignalWorkflow start Low or No Signal check_mode Verify Ionization Mode Is it Positive ESI? start->check_mode switch_mode Action: Switch to Positive ESI Mode check_mode->switch_mode No check_mp Review Mobile Phase Using Ammonium Acetate/Hydroxide? check_mode->check_mp Yes switch_mode->check_mp change_mp Action: Prepare fresh mobile phase with 5-10 mM Ammonium Acetate check_mp->change_mp No check_source Optimize Source Parameters (Temp, Voltages) check_mp->check_source Yes change_mp->check_source optimize_source Action: Infuse standard & tune for max precursor ion. Lower temp to reduce degradation. check_source->optimize_source No check_sample Assess Sample Integrity Was sample fresh & kept cold? check_source->check_sample Yes optimize_source->check_sample prep_sample Action: Re-prepare sample using fresh materials and proper handling. check_sample->prep_sample No success Signal Restored check_sample->success Yes prep_sample->success

Caption: Troubleshooting workflow for low ESI-MS signal intensity.

Problem: Poor Peak Shape (Tailing) Poor chromatography leads to reduced sensitivity and inaccurate quantification.

  • Cause: Suboptimal mobile phase pH can cause interactions between the analyte and the stationary phase. For many acyl-CoAs, acidic mobile phases can lead to peak tailing.

  • Solution: Using a mobile phase with a neutral or slightly alkaline pH (pH > 6-7) often improves peak shape for acyl-CoAs on reversed-phase columns. Mobile phases containing ammonium hydroxide or triethylamine (B128534) can be used to achieve these conditions.

Problem: High Signal Variability and Poor Reproducibility Inconsistent results can invalidate an entire experiment.

  • Cause: This can be due to analyte instability, inconsistent sample extraction, or significant matrix effects.

  • Solution: Employ an isotopically labeled internal standard (if available) to correct for variability in sample preparation and ionization. Ensure strict control over sample handling, including temperature and pH, to prevent degradation. An effective chromatographic separation is also crucial to minimize ion suppression from co-eluting matrix components.

Experimental Protocols

Protocol 1: Recommended LC-MS/MS Parameters for this compound

This protocol provides a robust starting point for method development.

  • LC System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 or C8 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 5-10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-20%), ramp up to 95-100% over 15-20 minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 30 µL.

  • Column Temperature: 40 - 42°C.

  • Autosampler Temperature: 4 - 5°C.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition:

    • Precursor Ion (Q1): Mass of this compound + H+

    • Product Ion (Q3): [Precursor Ion - 507.1]+

  • Source Parameters: Optimize by direct infusion of a standard. Use the lowest source temperature that provides efficient desolvation to prevent thermal degradation.

Protocol 2: General Sample Extraction from Cell Culture

This method is designed for the efficient extraction of acyl-CoAs while minimizing degradation.

  • Harvesting: Aspirate culture medium and place the culture plate on ice. Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis & Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v) to each well. Scrape the cells and collect the lysate.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the mixture at >15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried extract in your initial mobile phase conditions (e.g., 100 µL of 98% Mobile Phase A / 2% Mobile Phase B).

Quantitative Data & Optimization

Summarized data from literature provides a basis for optimization.

Table 1: Comparison of Mobile Phase Additives for Acyl-CoA Analysis

Mobile Phase AdditiveIonization ModeTypical Signal IntensityPeak ShapeKey Considerations
0.1% Formic AcidPositiveFairFair to GoodA common starting point, but may cause peak tailing for some acyl-CoAs.
5-10 mM Ammonium AcetatePositiveVery GoodVery GoodExcellent for enhancing protonation and providing good peak shape.
10-30 mM Ammonium HydroxidePositiveExcellentExcellentCreates alkaline conditions that improve peak shape and ionization for long-chain species.

Table 2: Recommended ESI Source Parameter Starting Points

ParameterRecommended RangePurpose & Optimization Notes
ESI Needle Voltage4.0 - 5.5 kVOptimize for a stable spray current.
Source Temperature100 - 150 °CAids in desolvation. Keep as low as possible to minimize thermal degradation of the analyte.
Desolvation Gas Temp.350 - 500 °CHigher temperatures can improve signal but may also promote analyte degradation if set too high.
Nebulizer Gas Pressure30 - 60 psiAdjust to achieve a stable and fine aerosol spray.

Visual Guides

IonizationFactors center Ionization Efficiency of this compound mp Mobile Phase - Ammonium Salts - pH > 6 center->mp source Source Parameters - Lower Temp - Optimized Voltages center->source sample Sample Integrity - Minimized Salts - Cold Storage center->sample mode Ionization Mode - Positive ESI center->mode

Caption: Key factors influencing the ESI-MS ionization efficiency.

Fragmentation precursor This compound Precursor Ion [M+H]+ nl Neutral Loss of 507 Da (3'-phospho-ADP) precursor->nl product1 Primary Product Ion [M-507+H]+ precursor->product1 Collision-Induced Dissociation product2 Secondary Product Ion m/z 428 precursor->product2 CID

Caption: Characteristic MS/MS fragmentation of Acyl-CoAs in positive ion mode.

References

Validation & Comparative

Comparative Analysis of FXR Agonistic Activity: Lithocholoyl-CoA vs. Deoxycholoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers exploring the nuanced agonistic profiles of key bile acid metabolites on the Farnesoid X Receptor.

The Farnesoid X Receptor (FXR), a nuclear receptor primarily activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a promising therapeutic avenue for a variety of metabolic and cholestatic diseases. Among the endogenous ligands for FXR are the CoA-thioester derivatives of bile acids, including lithocholoyl-CoA and deoxycholoyl-CoA. These molecules are intracellular intermediates in the conjugation of bile acids with amino acids like glycine (B1666218) and taurine. Understanding their specific interactions with FXR is crucial for elucidating the fine-tuned control of metabolic pathways.

Quantitative Comparison of FXR Agonism

The agonistic activity of a compound on a receptor is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The available data for the parent compounds, lithocholic acid and deoxycholic acid, indicate comparable but distinct potencies in activating FXR.

CompoundEC50 (µM)Relative Potency Ranking
Lithocholic Acid (LCA)34.90[1]In some studies, LCA is reported to have similar or slightly higher potency than DCA.[2]
Deoxycholic Acid (DCA)47.31[1]Other studies suggest DCA has a higher potency than LCA, following chenodeoxycholic acid (CDCA).[3]

It is noteworthy that different studies report slightly different relative potencies, which may be attributable to variations in experimental systems, such as the cell lines and specific reporter constructs used.[2][3]

FXR Signaling Pathway and Experimental Workflow

The activation of FXR by bile acids initiates a well-defined signaling cascade that ultimately regulates gene expression. A common method to quantify this activation is the FXR reporter gene assay.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BA Bile Acid (e.g., LCA, DCA) FXR_inactive FXR BA->FXR_inactive Binding & Activation FXR_RXR FXR-RXR Heterodimer FXR_inactive->FXR_RXR RXR_inactive RXR RXR_inactive->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binding TargetGene Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGene Regulation

Figure 1: Simplified FXR signaling pathway upon agonist binding.

FXR_Reporter_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T, HepG2) B 2. Transfection - FXR Expression Vector - RXR Expression Vector - FXRE-Luciferase Reporter A->B C 3. Compound Treatment (LCA, DCA, etc.) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Cell Lysis & Luciferase Substrate Addition D->E F 6. Luminescence Measurement E->F

Figure 2: General workflow of an FXR reporter gene assay.

Experimental Protocols

The following is a generalized protocol for a cell-based FXR reporter gene assay, a common method for determining the agonistic activity of compounds. Specific details may vary between laboratories and commercially available kits.

FXR Reporter Gene Assay

Objective: To quantify the ability of a test compound to activate FXR-mediated gene transcription.

Principle: Cells are engineered to express the human FXR protein and a reporter gene (e.g., luciferase) that is under the control of a promoter containing FXR response elements (FXREs). When an agonist binds to and activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of FXR activation.

Materials:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) or Human Hepatocellular Carcinoma (HepG2) cells.

  • Plasmids:

    • An expression vector for human FXR.

    • An expression vector for human Retinoid X Receptor (RXR).

    • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple FXREs (e.g., pGL3-FXRE-Luc).

    • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Reagents:

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent.

    • Test compounds (Lithocholic acid, Deoxycholic acid) dissolved in a suitable solvent (e.g., DMSO).

    • Luciferase assay substrate.

    • Lysis buffer.

Procedure:

  • Cell Culture and Seeding: Culture HEK293T or HepG2 cells in appropriate medium. Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the FXR expression vector, RXR expression vector, FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compounds (LCA or DCA) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Measurement:

    • Aspirate the medium from the wells.

    • Lyse the cells using a lysis buffer.

    • Add the luciferase assay substrate to the cell lysate.

    • Measure the firefly luciferase activity (representing FXR activation) and the Renilla luciferase activity (for normalization) using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

Based on the available data for the parent compounds, both lithocholic acid and deoxycholic acid are agonists of the Farnesoid X Receptor, exhibiting activity in the low micromolar range. Their potencies are generally considered to be comparable, although some studies suggest minor differences. The direct agonistic activities of their CoA-thioester derivatives, this compound and deoxycholoyl-CoA, have not been explicitly reported. It is plausible that the primary determinant of FXR agonism resides in the bile acid structure itself. However, dedicated studies are required to confirm this and to understand what, if any, modulatory role the CoA moiety plays in FXR binding and activation. Future research in this area will be invaluable for a more complete understanding of the intricate regulation of metabolic pathways by these endogenous signaling molecules.

References

Validating the Role of Lithocholoyl-CoA in TGR5 Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential role of lithocholoyl-CoA as a signaling molecule in the Takeda G-protein-coupled receptor 5 (TGR5) pathway. While lithocholic acid (LCA) is a known potent endogenous agonist of TGR5, the direct activity of its coenzyme A (CoA) thioester, this compound, remains to be fully elucidated. This document outlines the necessary experimental protocols and data presentation structures to objectively assess the performance of this compound in comparison to established TGR5 agonists.

Introduction to TGR5 Signaling

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. Activation of TGR5 by bile acids, most notably the secondary bile acid LCA, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP subsequently activates downstream signaling cascades, including Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which mediate the diverse physiological effects of TGR5 activation.

The formation of bile acid-CoA esters is a critical step in bile acid metabolism, catalyzed by bile acid-CoA ligase (BACS), also known as cholate-CoA ligase. This enzyme activates bile acids, including LCA, by forming a thioester bond with coenzyme A. While this process is well-established in the context of bile acid conjugation and transport, the potential for these CoA-conjugated bile acids to directly interact with and signal through receptors like TGR5 is an emerging area of investigation.

Comparative Analysis of TGR5 Agonists

To validate and characterize the activity of this compound, its performance must be compared against a panel of known TGR5 agonists. This panel should include the primary endogenous ligand, other relevant bile acids, and a potent synthetic agonist.

Table 1: Comparative Potency and Efficacy of TGR5 Agonists (Hypothetical Data)

CompoundTypeEC50 (nM)Emax (% of INT-777)
This compound Hypothesized Endogenous Agonist To Be Determined To Be Determined
Lithocholic Acid (LCA)Endogenous Agonist500 - 100080 - 90%
Deoxycholic Acid (DCA)Endogenous Agonist1000 - 500070 - 80%
INT-777Synthetic Agonist50 - 150100%
Oleanolic AcidNatural Product Agonist1000 - 300060 - 70%

Experimental Protocols

Enzymatic Synthesis of this compound

Objective: To synthesize this compound from lithocholic acid for use in TGR5 activation assays.

Materials:

  • Lithocholic acid (LCA)

  • Coenzyme A (CoA)

  • ATP

  • Magnesium Chloride (MgCl2)

  • Recombinant human Bile Acid-CoA Ligase (BACS) (e.g., SLCO2A1)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system for purification and analysis

Protocol:

  • Dissolve LCA in an appropriate organic solvent (e.g., DMSO) and then dilute in the reaction buffer.

  • In a reaction vessel, combine the reaction buffer, ATP, MgCl2, and CoA.

  • Add the LCA solution to the reaction mixture.

  • Initiate the reaction by adding the purified recombinant BACS enzyme.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-2 hours), with gentle agitation.

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Purify the supernatant containing this compound using reverse-phase HPLC.

  • Confirm the identity and purity of the synthesized this compound by mass spectrometry and NMR spectroscopy.

In Vitro TGR5 Activation Assays

Two primary in vitro assays are recommended to determine the agonist activity of this compound on the TGR5 receptor: a cAMP accumulation assay and a luciferase reporter gene assay.

Objective: To measure the intracellular cAMP levels in response to TGR5 activation.

Materials:

  • HEK293 cells stably expressing human TGR5 (HEK293-TGR5)

  • Control HEK293 cells (mock-transfected)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

  • This compound, LCA, DCA, INT-777 (positive controls)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Protocol:

  • Seed HEK293-TGR5 and mock-transfected HEK293 cells into 96-well plates and culture overnight.

  • Wash the cells with assay buffer.

  • Prepare serial dilutions of this compound and the control agonists in the assay buffer.

  • Add the diluted compounds to the respective wells and incubate at 37°C for 30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 and Emax values.

Objective: To measure the transcriptional activation of a cAMP response element (CRE)-driven reporter gene following TGR5 activation.

Materials:

  • HEK293 cells

  • Expression vector for human TGR5

  • Luciferase reporter plasmid containing CRE promoter elements (e.g., pCRE-Luc)

  • Transfection reagent

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect HEK293 cells with the TGR5 expression vector and the pCRE-Luc reporter plasmid. As a control, transfect a separate set of cells with an empty vector and the reporter plasmid.

  • After 24 hours, seed the transfected cells into 96-well plates.

  • Prepare serial dilutions of this compound and control agonists in cell culture medium.

  • Add the diluted compounds to the cells and incubate for 6-24 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.

  • Plot the normalized luciferase activity against the log of the agonist concentration to determine the EC50 and Emax values.

Visualizing Signaling and Experimental Logic

To facilitate a clear understanding of the underlying biological processes and experimental design, the following diagrams have been generated using Graphviz.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Effects PKA->Downstream Epac->Downstream CREB->Downstream Transcriptional Regulation

Caption: TGR5 Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay TGR5 Activation Assays cluster_data Data Analysis LCA Lithocholic Acid (LCA) BACS Bile Acid-CoA Ligase (BACS) LCA->BACS LCA_CoA This compound BACS->LCA_CoA cAMP_Assay cAMP Accumulation Assay LCA_CoA->cAMP_Assay Luciferase_Assay Luciferase Reporter Gene Assay LCA_CoA->Luciferase_Assay EC50_Emax EC50 & Emax Determination cAMP_Assay->EC50_Emax Luciferase_Assay->EC50_Emax Comparison Comparison with Known Agonists EC50_Emax->Comparison

Caption: Workflow for Validating this compound as a TGR5 Agonist.

Conclusion

This guide provides a comprehensive framework for the experimental validation of this compound as a potential agonist of the TGR5 receptor. By following the detailed protocols for synthesis and in vitro assays, and by comparing its activity to well-characterized agonists, researchers can generate the necessary data to elucidate the role of this bile acid metabolite in TGR5 signaling. The provided diagrams offer a clear visual representation of the signaling pathway and the experimental logic, aiding in the design and interpretation of these crucial validation studies. The findings from such research will contribute to a deeper understanding of bile acid signaling and may open new avenues for therapeutic intervention in metabolic and inflammatory diseases.

Differential Gene Expression: A Comparative Analysis of Lithocholoyl-CoA and Chenodeoxycholoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A critical knowledge gap exists in the direct comparative analysis of gene expression changes induced by lithocholoyl-CoA versus chenodeoxycholoyl-CoA. Current research has primarily focused on the unconjugated forms of these bile acids, namely lithocholic acid (LCA) and chenodeoxycholic acid (CDCA). This guide, therefore, synthesizes the known gene regulatory functions of the parent bile acids to infer potential differential effects of their CoA-esterified counterparts, highlighting the need for direct experimental investigation.

Bile acids, once considered solely as digestive surfactants, are now recognized as crucial signaling molecules that modulate a complex network of genes controlling lipid, glucose, and energy metabolism. Their effects are largely mediated by nuclear receptors, most notably the farnesoid X receptor (FXR). The CoA-esterified forms of bile acids are intermediates in their conjugation to amino acids, and while their direct signaling roles are less understood, they are presumed to contribute to the overall regulatory landscape.

Inferred Differential Effects on Gene Expression

The primary difference in the potential gene regulatory effects of this compound and chenodeoxycholoyl-CoA likely stems from the distinct potencies of their parent bile acids as FXR ligands. CDCA is a potent FXR agonist, while LCA is a weaker agonist and can even act as an antagonist in certain contexts. This fundamental difference in FXR activation is expected to translate to differential downstream gene expression profiles.

Table 1: Comparison of the Known Effects of Parent Bile Acids on Key Gene Targets

Gene TargetFunctionReported Effect of Chenodeoxycholic Acid (CDCA)Inferred Effect of Lithocholic Acid (LCA)Potential Implication for CoA-Esters
CYP7A1 Rate-limiting enzyme in bile acid synthesisStrong repression (via FXR-SHP pathway)Weaker repressionChenodeoxycholoyl-CoA would be a more potent repressor of bile acid synthesis.
BSEP (ABCB11) Bile salt export pumpStrong induction (FXR-mediated)Weaker inductionChenodeoxycholoyl-CoA would more strongly promote bile acid efflux from hepatocytes.
SHP (NR0B2) Small heterodimer partner (a transcriptional repressor)Strong induction (FXR-mediated)Weaker inductionChenodeoxycholoyl-CoA would lead to a more pronounced repression of various metabolic genes.
SREBP-1c Sterol regulatory element-binding protein 1c (lipogenesis)RepressionLess pronounced effectChenodeoxycholoyl-CoA may have a stronger inhibitory effect on fatty acid synthesis.
FGF19 (FGF15 in rodents) Fibroblast growth factor 19 (regulates bile acid synthesis)Strong induction in the intestine (FXR-mediated)Weaker inductionChenodeoxycholoyl-CoA would more effectively contribute to the feedback inhibition of bile acid production in the liver.

Signaling Pathways and Experimental Considerations

The differential activation of FXR by CDCA and LCA is central to their distinct effects on gene expression. Upon binding to FXR, the receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby activating or repressing their transcription.

Conceptual Signaling Pathway

BileAcidSignaling cluster_cell Hepatocyte Bile_Acids Bile Acids (CDCA, LCA) CoA_Esters Bile Acid-CoAs (Chenodeoxycholoyl-CoA, This compound) Bile_Acids->CoA_Esters Conjugation Pathway FXR FXR Bile_Acids->FXR Activation (CDCA > LCA) FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP Induction Target_Genes->SHP BSEP_induction BSEP Induction Target_Genes->BSEP_induction CYP7A1_repression CYP7A1 Repression SHP->CYP7A1_repression Represses

Caption: Conceptual overview of bile acid-mediated gene regulation via FXR.

Experimental Workflow for Direct Comparison

To elucidate the direct differential effects of this compound and chenodeoxycholoyl-CoA, the following experimental approach could be employed:

ExperimentalWorkflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Treatment 2. Treatment - Vehicle Control - this compound - Chenodeoxycholoyl-CoA Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Gene_Expression_Analysis 4. Gene Expression Analysis RNA_Extraction->Gene_Expression_Analysis qPCR Quantitative PCR (for specific target genes) Gene_Expression_Analysis->qPCR RNA_Seq RNA-Sequencing (for global transcriptome profiling) Gene_Expression_Analysis->RNA_Seq Data_Analysis 5. Data Analysis and Comparison qPCR->Data_Analysis RNA_Seq->Data_Analysis

confirming the identity of lithocholoyl-CoA in biological samples by high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide for the Confirmation of Lithocholoyl-CoA in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the definitive identification of this compound in biological matrices against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is the activated form of lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota. As a reactive thioester, this compound is an intermediate in various metabolic pathways and is implicated in cellular signaling. Accurate identification and quantification of this compound are crucial for understanding its physiological and pathological roles. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry for this compound Identification

LC-HRMS provides unambiguous identification of this compound through two key analytical features: accurate mass measurement of the precursor ion and characteristic fragmentation patterns of the molecule.

1. Accurate Mass Measurement: High-resolution mass spectrometers, such as Orbitrap or TOF instruments, can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically < 5 ppm mass error). This allows for the determination of the elemental composition of the ion, providing a high degree of confidence in its identity. The expected accurate mass of the protonated this compound molecule ([M+H]⁺) can be calculated and compared with the experimentally measured mass.

2. Characteristic Fragmentation: Acyl-CoA molecules exhibit a predictable fragmentation pattern in tandem mass spectrometry (MS/MS). This fragmentation provides a structural fingerprint that is highly specific to the molecule. For all acyl-CoAs, including this compound, two diagnostic fragmentation pathways are typically observed in positive ion mode:

  • A neutral loss of 507.0031 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.

  • A characteristic fragment ion at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate fragment.[1][2]

By monitoring for these specific transitions (precursor ion → fragment ion) in a targeted manner, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), the identity of this compound can be confirmed with very high confidence.

Comparison of Analytical Methods

While LC-HRMS is the preferred method for the definitive identification of this compound, other techniques have been employed for the analysis of bile acids and related compounds. The following table summarizes the performance of LC-HRMS in comparison to alternative methods.

Analytical Method Principle Specificity Sensitivity Quantitative Capability Sample Throughput Limitations
LC-HRMS/MS Liquid chromatography separation followed by high-resolution mass analysis and fragmentation.Very HighVery High (nM to pM)ExcellentModerate to HighHigh instrument cost and complexity.
HPLC-UV Liquid chromatography separation with detection based on UV absorbance.LowLow (µM)ModerateHighNot suitable for complex biological matrices due to lack of specificity.
Gas Chromatography-MS (GC-MS) Gas chromatography separation of derivatized analytes followed by mass analysis.HighHighGoodModerateRequires derivatization, not suitable for thermally labile compounds.[3]
Thin-Layer Chromatography (TLC) Separation on a stationary phase with detection by staining.LowLowSemi-quantitative at bestHighPoor resolution and sensitivity for complex samples.[4]
Enzymatic Assays Measurement of enzyme activity related to the analyte.Moderate to HighModerateGoodHighSusceptible to interference from related compounds, specific enzymes may not be available.

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound from Biological Samples by LC-HRMS

This protocol provides a general framework for the extraction and analysis of this compound from cell culture or tissue samples. Optimization may be required for specific sample types.

1. Sample Preparation and Extraction:

  • For cultured cells, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid to the cells, scrape, and transfer to a microcentrifuge tube.[5]
  • For tissue samples, homogenize the tissue in a suitable buffer on ice.
  • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) for quantification.
  • Sonicate the samples briefly on ice.
  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.
  • Purify the cleared supernatant using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB).[5]
  • Elute the acyl-CoAs, dry the eluate under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.
  • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 5 mM ammonium acetate.
  • Gradient: A linear gradient from 2% B to 98% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Scan Type: Full scan followed by data-dependent MS/MS (dd-MS2) or targeted MS/MS (PRM).
  • Full Scan Resolution: 70,000.
  • MS/MS Resolution: 17,500.
  • Collision Energy: Optimized for the fragmentation of acyl-CoAs (e.g., HCD with stepped collision energy).
  • Data Analysis: Identify this compound based on its accurate mass (precursor ion) and the presence of characteristic fragment ions (e.g., neutral loss of 507 and fragment at m/z 428).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound in biological samples using LC-HRMS.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample Biological Sample (Cells/Tissue) extraction Extraction & Protein Precipitation sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Dry & Reconstitute spe->reconstitution lc Liquid Chromatography (LC) reconstitution->lc hrms High-Resolution MS (Full Scan) lc->hrms msms Tandem MS (MS/MS) hrms->msms accurate_mass Accurate Mass Confirmation msms->accurate_mass identification Confident Identification accurate_mass->identification fragmentation Fragmentation Pattern Matching fragmentation->identification

Caption: Workflow for this compound Identification.

Logical Relationship for Identification

The confident identification of this compound by HRMS is based on the logical combination of multiple pieces of evidence.

logical_relationship cluster_evidence Experimental Evidence cluster_conclusion Conclusion retention_time Retention Time Match confident_id Confident Identification of This compound retention_time->confident_id accurate_mass Accurate Precursor m/z accurate_mass->confident_id fragments Characteristic Fragments (NL 507, m/z 428) fragments->confident_id

Caption: Logic for Confident Identification.

Signaling Pathway of Lithocholic Acid

While the direct signaling roles of this compound are still under investigation, it is the activated form of lithocholic acid (LCA), which is known to activate several signaling pathways. This diagram illustrates the major signaling cascades initiated by LCA.

signaling_pathway cluster_receptors Membrane & Nuclear Receptors cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects lca Lithocholic Acid (LCA) tgr5 TGR5 lca->tgr5 fxr FXR lca->fxr pxr PXR lca->pxr vdr VDR lca->vdr nfkb NF-κB Pathway lca->nfkb camp ↑ cAMP tgr5->camp akt_mtor AKT/mTOR Pathway tgr5->akt_mtor gene_reg Gene Regulation fxr->gene_reg pxr->gene_reg vdr->gene_reg metabolism Metabolic Regulation camp->metabolism cell_growth Cell Growth & Differentiation akt_mtor->cell_growth inflammation Modulation of Inflammation nfkb->inflammation gene_reg->inflammation gene_reg->metabolism

Caption: Lithocholic Acid Signaling Pathways.[1][6][7]

References

Comparative Analysis of Acyl-CoA Levels: A Focus on Lactoyl-CoA in Cellular and Tissue Contexts

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: This guide was initially designed to provide a comparative analysis of lithocholoyl-CoA levels in healthy versus diseased tissues. However, a comprehensive review of current scientific literature revealed a scarcity of available quantitative data specifically comparing this compound levels in this manner.

To still provide a valuable resource for researchers, scientists, and drug development professionals, we have pivoted the focus of this guide to lactoyl-CoA . This metabolite, while also one of the less predominant acyl-CoAs, has been the subject of recent quantitative studies, offering insights into its varying levels in different biological samples. The methodologies presented here for lactoyl-CoA are also broadly applicable to the study of other acyl-CoAs, including the future investigation of this compound.

Lactoyl-CoA is an emerging area of interest due to its role as a precursor for histone lactoylation, a post-translational modification that links cellular metabolism, particularly glycolysis, to epigenetic regulation.[1][2] Altered lactate (B86563) levels are a hallmark of various diseases, including cancer, making the study of lactoyl-CoA particularly relevant.[1][3]

Quantitative Comparison of Lactoyl-CoA Levels

The following table summarizes the reported concentrations of lactoyl-CoA in different biological samples, providing a comparison with other more abundant acyl-CoAs. This data is crucial for understanding the relative abundance and potential significance of lactoyl-CoA in metabolic pathways.

Biological SampleConditionLactoyl-CoA ConcentrationComparison Acyl-CoAComparison Acyl-CoA ConcentrationReference
Human Hepatocellular Carcinoma (HepG2) CellsIn vitro culture0.011 pmol / 10^6 cellsCrotonyl-CoA0.033 pmol / 10^6 cells[4]
Acetyl-CoA30-250x higher than lactoyl-CoA
Propionyl-CoA30-250x higher than lactoyl-CoA
Succinyl-CoA30-250x higher than lactoyl-CoA
Mouse Heart TissueFed0.0172 pmol / mg wet weightAcetyl-CoA5.77 pmol / mg wet weight
Propionyl-CoA0.476 pmol / mg wet weight
Fasted0.0187 pmol / mg wet weightNot ReportedNot Reported
Male0.0214 pmol / mg wet weightNot ReportedNot Reported
Female0.0145 pmol / mg wet weightNot ReportedNot Reported

Experimental Protocols

The quantification of lactoyl-CoA and other short-chain acyl-CoAs is most accurately achieved using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). This method offers the sensitivity and specificity required to detect low-abundance metabolites like lactoyl-CoA.

Protocol: Quantification of Lactoyl-CoA from Biological Samples via LC-HRMS

1. Sample Preparation and Acyl-CoA Extraction:

  • For adherent cells (e.g., HepG2):

    • Aspirate the culture media.

    • Add 1 ml of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the plate.

    • Scrape the cells and transfer the suspension to a 1.5 ml microcentrifuge tube.

  • For tissue samples (e.g., mouse heart):

    • Snap freeze the tissue in liquid nitrogen immediately after harvesting and store at -80°C.

    • Homogenize the frozen tissue in an appropriate ice-cold extraction buffer.

2. Internal Standard Spiking and Deproteinization:

  • Spike the samples with an isotopically labeled internal standard, such as 13C315N1-lactoyl-CoA, if available, to correct for sample loss during preparation.

  • Sonicate the sample with short pulses (e.g., 12 x 0.5-second pulses) on ice to ensure complete lysis.

  • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

3. Solid-Phase Extraction (SPE) for Acyl-CoA Purification:

  • Transfer the cleared supernatant to a new tube.

  • Purify the acyl-CoAs using a solid-phase extraction column (e.g., Oasis HLB 1cc, 30 mg). This step removes interfering substances and enriches for acyl-CoAs.

4. LC-HRMS Analysis:

  • Evaporate the purified extract to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water.

  • Inject the sample into a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer.

  • Separate the acyl-CoAs using a suitable reversed-phase column and gradient.

  • Detect and quantify lactoyl-CoA based on its accurate mass-to-charge ratio (m/z) and retention time, comparing it to a synthetic standard.

Visualizations

Signaling Pathway of Lactoyl-CoA

The primary known signaling role of lactoyl-CoA is as a donor for the post-translational modification of proteins, particularly histones. This process, known as lactoylation, directly links the metabolic state of the cell (specifically, the levels of lactate) to the regulation of gene expression.

lactoyl_coa_signaling cluster_glycolysis Glycolysis cluster_coa_synthesis Acyl-CoA Metabolism cluster_epigenetics Epigenetic Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate Acyl-CoA Synthetase (?) Acyl-CoA Synthetase (?) Lactate->Acyl-CoA Synthetase (?) Lactoyl-CoA Lactoyl-CoA p300 p300 (Histone Acetyltransferase) Lactoyl-CoA->p300 Acyl-CoA Synthetase (?)->Lactoyl-CoA  Enzymatic conversion (mammalian enzyme not fully identified) Histones Histones p300->Histones Lactoylation Gene Expression Gene Expression Histones->Gene Expression

Caption: Signaling pathway of lactoyl-CoA leading to histone lactoylation and gene expression.

Experimental Workflow for Lactoyl-CoA Quantification

The following diagram outlines the key steps in the experimental workflow for the quantitative analysis of lactoyl-CoA from biological samples.

experimental_workflow start Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (10% TCA) start->extraction purification Solid-Phase Extraction (SPE) extraction->purification  Cleared Supernatant analysis LC-HRMS Analysis purification->analysis  Purified Acyl-CoAs quantification Data Analysis & Quantification analysis->quantification

Caption: Experimental workflow for the quantification of lactoyl-CoA.

References

Validating Lithocholoyl-CoA as a Specific Biomarker for Gut Dysbiosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between the gut microbiome and host health has propelled the search for specific and reliable biomarkers of gut dysbiosis. Among the myriad of microbial-derived metabolites, secondary bile acids and their conjugates, such as lithocholoyl-CoA, are emerging as potential indicators of a dysbiotic state, particularly in the context of inflammatory bowel disease (IBD). This guide provides a comparative analysis of this compound as a biomarker, juxtaposed with established and alternative markers, supported by experimental data and detailed methodologies.

Performance Comparison of Gut Dysbiosis Biomarkers

While direct head-to-head clinical trials validating this compound against other biomarkers are not yet prevalent, we can synthesize existing data to compare their potential diagnostic and prognostic value, particularly in the context of IBD.

Biomarker CategorySpecific BiomarkerPrincipleReported Performance Metrics (for IBD)AdvantagesLimitations
Bile Acid Metabolism Lithocholic Acid (LCA) / this compound Elevated levels of this secondary bile acid, formed by gut microbial 7α-dehydroxylation, are associated with intestinal inflammation.[1] this compound is the intracellular, activated form of LCA.- Reduced levels of LCA have been observed in pediatric nonalcoholic fatty liver disease, correlating with a decrease in bile acid biotransforming bacteria.[1]- The ratio of secondary to primary bile acids (e.g., DCA/(DCA+CA)) is a proposed marker for dysbiosis associated with IBD and Clostridium difficile infection.[2]- Reflects both microbial function (7α-dehydroxylation) and host-microbe interaction.- Potential to be an early indicator of functional changes in the gut microbiome.- Lack of extensive clinical validation as a standalone biomarker.- Intracellular nature of this compound makes quantification in fecal samples challenging.- Confounding factors include diet and host genetics.
Inflammatory Proteins Fecal Calprotectin A protein released by neutrophils into the intestinal lumen during inflammation.- Sensitivity for IBD: 82-97%[3][4]- Specificity for IBD: 74-89%- Negative Predictive Value (at ≥ 50 µg/g): 99%- Well-established, non-invasive biomarker for intestinal inflammation.- Widely used in clinical practice to differentiate IBD from non-inflammatory bowel conditions like IBS.- Not specific to IBD; can be elevated in other inflammatory conditions of the gut.- Levels can be influenced by medications like NSAIDs.
Microbial Composition Firmicutes/Bacteroidetes Ratio Alterations in the relative abundance of the two major bacterial phyla in the gut.- Decreased Firmicutes/Bacteroidetes ratio has been observed in patients with IBD and Alzheimer's Disease.- Provides a broad overview of the microbial community structure.- Can be assessed through 16S rRNA or shotgun metagenomic sequencing.- Lacks specificity for particular diseases.- Highly variable between individuals and influenced by diet, age, and geography.
Microbial Metabolites Short-Chain Fatty Acids (SCFAs) Products of bacterial fermentation of dietary fibers, such as butyrate, propionate, and acetate.- Altered fecal SCFA concentrations are associated with various gastrointestinal diseases.- Reflect microbial metabolic activity and have known roles in gut health.- Can be quantified in fecal samples.- Levels are highly dependent on diet.- Changes are not always specific to a single disease state.
Microbial Metabolites Imidazole Propionate (ImP) A microbial metabolite of histidine.- Elevated plasma levels of ImP are associated with obstructive coronary artery disease in people with HIV, correlating with a distinct gut microbiota profile.- May serve as a biomarker for dysbiosis-related systemic conditions.- Research is still in the early stages.- Specificity for gut dysbiosis versus systemic inflammation needs further elucidation.

Experimental Protocols

Quantification of this compound and other Bile Acids via LC-MS/MS

This protocol is based on established methods for quantifying bile acids and other metabolites in fecal samples.

a. Fecal Sample Preparation:

  • Homogenize frozen fecal samples.

  • Lyophilize an aliquot to determine the dry weight.

  • For extraction, use a standardized amount of freeze-dried feces (e.g., 50 mg).

  • Add an extraction solvent (e.g., methanol) at a specific ratio (e.g., 1:20 sample weight to solvent volume).

  • Include an internal standard mixture containing deuterated analogues of the target bile acids.

  • Perform mechanical cell disruption using bead beating.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 15 minutes.

  • Collect the supernatant.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in a solution suitable for LC-MS analysis (e.g., 50:50 water:acetonitrile).

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm XB-C18, 50 x 2.1 mm).

  • Mobile Phases: Employ a gradient elution with two mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Gradient: Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to elute the compounds of interest.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each bile acid and internal standard.

  • Data Analysis: Construct calibration curves using serial dilutions of analytical standards to quantify the concentration of each bile acid in the samples.

Fecal Calprotectin Measurement

Fecal calprotectin is typically measured using commercially available enzyme-linked immunosorbent assays (ELISAs) or quantitative immunochromatographic assays. The general workflow is as follows:

  • Sample Extraction: A small, standardized amount of feces is homogenized in an extraction buffer provided with the assay kit.

  • Centrifugation: The homogenate is centrifuged to pellet solid debris.

  • Assay: The supernatant is then analyzed according to the manufacturer's instructions for the specific ELISA or rapid assay format.

  • Detection: The concentration of calprotectin is determined by measuring absorbance or fluorescence, which is then compared to a standard curve.

Signaling Pathways and Experimental Workflows

Lithocholic Acid-Mediated Signaling in the Gut

Lithocholic acid (LCA), the precursor to this compound, is known to activate several signaling pathways in the gut, influencing inflammation and barrier function.

LCA_Signaling LCA Lithocholic Acid (LCA) PXR Pregnane X Receptor (PXR) LCA->PXR activates Gut_Microbiota Gut Microbiota Modulation LCA->Gut_Microbiota TLR4 Toll-like Receptor 4 (TLR4) PXR->TLR4 inhibits NFkB NF-κB TLR4->NFkB activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Inflammation ↓ Pro-inflammatory Cytokines NLRP3->Inflammation Beneficial_Bacteria ↑ Akkermansiaceae, Lactobacillaceae Gut_Microbiota->Beneficial_Bacteria Pathogenic_Bacteria ↓ Enterobacteriaceae, Bacteroidaceae Gut_Microbiota->Pathogenic_Bacteria

Caption: LCA signaling cascade in ulcerative colitis.

Formation and Role of this compound

Within host cells, LCA is activated to this compound by acyl-CoA synthetases. This is a critical step for its further metabolism and conjugation.

Lithocholoyl_CoA_Formation cluster_cell Inside Host Cell Gut_Microbiota Gut Microbiota (e.g., Clostridium) CDCA Chenodeoxycholic Acid (Primary Bile Acid) LCA Lithocholic Acid (LCA) CDCA->LCA 7α-dehydroxylation VLCS Very Long-chain Acyl-CoA Synthetase (VLCS) Hepatocyte Hepatocyte / Colonocyte LCA_CoA This compound VLCS->LCA_CoA CoA Activation Conjugation Conjugation (with Glycine or Taurine) LCA_CoA->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Formation and metabolic fate of this compound.

Experimental Workflow for Biomarker Validation

A generalized workflow for validating a new biomarker for gut dysbiosis, such as this compound, is outlined below.

Biomarker_Validation_Workflow Discovery Discovery Phase (Metabolomics) Analytical_Validation Analytical Validation (LC-MS/MS method development) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Cohort Studies) Analytical_Validation->Clinical_Validation Case_Control Case-Control Study (e.g., IBD vs. Healthy) Clinical_Validation->Case_Control Longitudinal Longitudinal Study (Pre- and Post-treatment) Clinical_Validation->Longitudinal Comparison Comparison with Gold Standard (e.g., Fecal Calprotectin, Endoscopy) Case_Control->Comparison Longitudinal->Comparison Statistical_Analysis Statistical Analysis (ROC curves, Sensitivity, Specificity) Comparison->Statistical_Analysis Fit_for_Purpose Fit-for-Purpose Assessment Statistical_Analysis->Fit_for_Purpose

Caption: Workflow for biomarker validation.

Conclusion

This compound and its precursor, lithocholic acid, represent a promising class of biomarkers for specific types of gut dysbiosis, particularly those linked to inflammatory conditions like IBD. Their levels reflect a direct interplay between microbial metabolism and host response. However, extensive clinical validation is required to establish their diagnostic and prognostic utility. Compared to the established biomarker fecal calprotectin, which is a marker of general inflammation, this compound may offer greater specificity for dysbiosis-driven pathology. Future research should focus on direct comparative studies and the development of standardized, high-throughput assays for the quantification of this compound in clinical samples. This will be crucial for its successful translation into a reliable tool for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Lithocholoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LC-MS/MS stands as the gold standard for the quantification of lithocholoyl-CoA, offering unparalleled specificity, sensitivity, and the ability to multiplex the analysis of related bile acid species. Its principal drawbacks are the high initial capital investment and the need for specialized technical expertise. Competitive ELISA presents a high-throughput, cost-effective alternative, particularly suitable for screening large numbers of samples. However, its performance is contingent on the availability of a highly specific antibody, and it is more susceptible to matrix effects and cross-reactivity, which can compromise accuracy. The choice of method should be guided by the specific requirements of the study, including the need for absolute quantification, sample throughput, and budget constraints.

Performance Characteristics: LC-MS/MS vs. ELISA

The following table summarizes the expected performance characteristics for the quantification of this compound using LC-MS/MS and a competitive ELISA. These values are illustrative and based on typical performance for similar small molecules.[1][2][3][4]

ParameterLC-MS/MSCompetitive ELISA
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern)Moderate to High (dependent on antibody specificity)
Sensitivity (LLOQ) Low pg/mL to ng/mLHigh pg/mL to ng/mL
Linear Dynamic Range 3-5 orders of magnitude1-2 orders of magnitude
Accuracy (% Bias) Typically < 15%Typically < 20-30%
Precision (%RSD) Typically < 15%Typically < 20%
Matrix Effect Can be significant but correctable with internal standardsCan be significant and challenging to mitigate
Throughput Moderate to High (with automation)High
Cost per Sample HighLow
Initial Investment Very HighLow
Multiplexing Capability High (simultaneous analysis of multiple bile acid CoAs)Low (single analyte per assay)

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the key steps for the quantitative analysis of this compound in a biological matrix (e.g., liver tissue homogenate).

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of tissue homogenate, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion of this compound and a specific product ion are monitored. A second product ion transition is often monitored for confirmation.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and compared to a standard curve prepared in a surrogate matrix to determine the concentration.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a typical competitive ELISA for the quantification of a small molecule like this compound.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Competition Reaction:

  • Add 50 µL of the sample or standard to the appropriate wells.

  • Add 50 µL of enzyme-conjugated this compound (the tracer) to each well.

  • Incubate for 1-2 hours at room temperature, allowing the sample/standard and the tracer to compete for binding to the capture antibody.

4. Detection:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the enzyme substrate (e.g., TMB for HRP-conjugated tracer) to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Add 100 µL of stop solution to each well.

5. Data Analysis:

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • The concentration of this compound in the samples is inversely proportional to the signal. A standard curve is generated by plotting the absorbance versus the logarithm of the standard concentrations. The concentration of the unknown samples is then interpolated from this curve.

Visualizing the Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for cross-validation and the signaling pathway of lithocholic acid, the precursor to this compound.

CrossValidationWorkflow cluster_sample Sample Collection & Preparation cluster_lcms LC-MS/MS Analysis cluster_elisa ELISA Analysis cluster_comparison Data Comparison & Validation Sample Biological Sample (e.g., Liver Tissue) Homogenate Homogenization Sample->Homogenate Split Sample Splitting Homogenate->Split LCMS_Prep Protein Precipitation & Extraction Split->LCMS_Prep ELISA_Prep Dilution & Preparation Split->ELISA_Prep LCMS_Analysis LC-MS/MS Quantification LCMS_Prep->LCMS_Analysis LCMS_Data LC-MS/MS Results LCMS_Analysis->LCMS_Data Comparison Statistical Analysis (e.g., Bland-Altman plot, Correlation Coefficient) LCMS_Data->Comparison ELISA_Analysis Competitive ELISA ELISA_Prep->ELISA_Analysis ELISA_Data ELISA Results ELISA_Analysis->ELISA_Data ELISA_Data->Comparison Conclusion Method Validation Conclusion Comparison->Conclusion

Cross-validation workflow for this compound measurement.

LithocholicAcidSignaling cluster_synthesis Synthesis & Metabolism cluster_signaling Cellular Signaling cluster_effects Downstream Effects CDCA Chenodeoxycholic Acid (Primary Bile Acid) GutMicrobiota Gut Microbiota (7α-dehydroxylation) CDCA->GutMicrobiota LCA Lithocholic Acid (LCA) GutMicrobiota->LCA AcylCoA_Synthetase Acyl-CoA Synthetase LCA->AcylCoA_Synthetase TGR5 TGR5 LCA->TGR5 Agonist FXR FXR LCA->FXR Agonist VDR VDR LCA->VDR Agonist PXR PXR LCA->PXR Agonist LCA_CoA This compound AcylCoA_Synthetase->LCA_CoA Inflammation Modulation of Inflammation TGR5->Inflammation Cell_Proliferation Impact on Cell Proliferation & Apoptosis TGR5->Cell_Proliferation Metabolism Regulation of Glucose & Lipid Metabolism FXR->Metabolism Gene_Expression Altered Gene Expression VDR->Gene_Expression PXR->Gene_Expression

Simplified signaling pathway of lithocholic acid.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data, particularly in regulated environments such as drug development. For the measurement of this compound, LC-MS/MS offers superior analytical performance in terms of specificity and accuracy, making it the recommended method for definitive quantification and in-depth metabolic studies.[5][6] ELISA, on the other hand, serves as a valuable tool for high-throughput screening applications where cost and speed are major considerations, provided that a well-characterized and specific antibody is available.[7][8] The choice between these methods should be made after careful consideration of the study's objectives and the inherent strengths and limitations of each technique. When both methods are employed, a thorough cross-validation is essential to understand the correlation and potential biases between the datasets.

References

Metabolic Crossroads: A Comparative Guide to the Fates of Lithocholic Acid and Lithocholoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of the secondary bile acid lithocholic acid (LCA) and its activated form, lithocholoyl-CoA. Understanding the distinct pathways these two molecules undertake is crucial for research into cholestatic liver diseases, drug-induced liver injury, and the broader signaling roles of bile acids in metabolic regulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved metabolic and experimental workflows.

Introduction to Lithocholic Acid and its Activation

Lithocholic acid (LCA) is a hydrophobic secondary bile acid formed from the primary bile acid chenodeoxycholic acid by gut microbiota.[1] Due to its potential for hepatotoxicity, the metabolic fate of LCA is tightly regulated through a series of detoxification pathways. A critical activation step in one of these major pathways is the conversion of LCA to this compound. This thioesterification, catalyzed by bile acid-CoA ligase (BAL), primes the molecule for conjugation with amino acids. This guide will explore the subsequent, divergent metabolic pathways of unconjugated LCA and the activated this compound intermediate.

Comparative Metabolic Fates

The metabolic journey of lithocholic acid is multifaceted, with the formation of this compound representing a key divergence point. While unconjugated LCA can undergo several modifications to increase its hydrophilicity and facilitate excretion, this compound is primarily channeled into amino acid conjugation.

Metabolic Fate of Unconjugated Lithocholic Acid (LCA):

Unconjugated LCA that is not activated to its CoA form can be metabolized through several detoxification pathways:

  • Hydroxylation: In rodents, the primary detoxification route for LCA is hydroxylation, catalyzed by cytochrome P450 enzymes (CYPs). This process adds additional hydroxyl groups to the steroid nucleus, increasing its water solubility.

  • Sulfation: In humans, sulfation at the 3α-hydroxyl group is a major detoxification pathway. This reaction is catalyzed by sulfotransferase enzymes (SULTs) and significantly enhances the aqueous solubility and urinary and fecal excretion of LCA.

  • Glucuronidation: LCA can also be conjugated with glucuronic acid, another mechanism to increase its water solubility and promote its elimination.

These modifications render LCA less toxic and more readily excretable from the body.

Metabolic Fate of this compound:

The formation of this compound is the committed step for amino acid conjugation.

  • Amino Acid Conjugation: this compound serves as the substrate for bile acid-CoA:amino acid N-acyltransferase (BAAT). This enzyme catalyzes the transfer of the lithocholoyl group from CoA to either taurine (B1682933) or glycine, forming taurolithocholic acid (TLCA) and glycolithocholic acid (GLCA), respectively. These conjugated forms are more water-soluble and are efficiently transported into bile for excretion.[2]

  • Thioesterase Hydrolysis: It is also plausible that this compound can be hydrolyzed back to unconjugated LCA and coenzyme A by the action of acyl-CoA thioesterases.[3] This represents a potential regulatory point in bile acid metabolism, although the specific thioesterases involved and their kinetics with this compound are not well-characterized.

Quantitative Data Comparison

The following tables summarize the available kinetic data for the key enzymes involved in the metabolism of lithocholic acid and its derivatives. It is important to note that specific kinetic data for lithocholic acid and this compound are limited in the literature; therefore, data for the more commonly studied cholic acid and cholyl-CoA are included for comparative purposes.

Table 1: Kinetic Parameters of Bile Acid-CoA Ligase

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
Cholic AcidGuinea Pig Liver MicrosomesN/AN/A[4][5]

Table 2: Kinetic Parameters of Bile Acid-CoA:amino acid N-acyltransferase (BAAT)

SubstrateAmino AcidEnzyme SourceKm (mM)Vmax (nmol/min/mg protein)Reference
Cholyl-CoATaurineRat Liver Peroxisomes0.92200[6]
Cholyl-CoAGlycineRat Liver Peroxisomes17N/A[6]
Cholyl-CoATaurineHuman BAAT (mutant)~0.5 (lower than wild-type)~2.5-fold greater than wild-type[7][8]
Cholyl-CoAGlycineHuman BAAT (mutant)~0.5 (lower than wild-type)~2.5-fold greater than wild-type[7][8]

Note: Kinetic data for this compound as a substrate for BAAT is not explicitly detailed in the search results. The data for cholyl-CoA is presented as a surrogate.

Experimental Protocols

Protocol 1: In Vitro Assay for Lithocholic Acid Conjugation

This protocol is designed to measure the enzymatic formation of glyco-LCA and tauro-LCA from LCA in a liver microsomal fraction.

Materials:

  • Rat or human liver microsomes

  • Lithocholic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Taurine

  • Glycine

  • [14C]Taurine or [14C]Glycine (for radiometric detection)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Scintillation fluid

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 5 mM ATP

    • 5 mM MgCl2

    • 0.5 mM CoA

    • 100 µM Lithocholic acid

    • 10 mM Taurine or Glycine (including a tracer amount of [14C]Taurine or [14C]Glycine)

  • Enzyme Addition: Add 50 µg of liver microsomal protein to initiate the reaction. The final reaction volume is 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for Analysis:

    • Radiometric Detection: Transfer the supernatant to a scintillation vial, add 5 mL of scintillation fluid, and quantify the formation of radiolabeled glyco-LCA or tauro-LCA using a scintillation counter.

    • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of LCA, glyco-LCA, and tauro-LCA.

Protocol 2: LC-MS/MS Quantification of Lithocholic Acid and its Conjugates

This protocol outlines a method for the simultaneous quantification of LCA, glyco-LCA, and tauro-LCA in in vitro reaction samples or biological matrices.[9][10][11][12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • LCA: [M-H]- → fragment ion (e.g., 375.3 → 375.3)

    • Glyco-LCA: [M-H]- → fragment ion (e.g., 432.3 → 74.0)

    • Tauro-LCA: [M-H]- → fragment ion (e.g., 482.3 → 80.0)

  • Internal Standards: Deuterated analogs of each analyte should be used for accurate quantification.

Sample Preparation:

  • As described in Protocol 1 (steps 4-6 for LC-MS/MS analysis).

Quantification:

  • Construct calibration curves for each analyte using standards of known concentrations.

  • Quantify the analytes in the samples by comparing their peak area ratios to the internal standards against the calibration curves.

Visualizations

Metabolic Pathways

Metabolic Fates of Lithocholic Acid and this compound cluster_unconjugated Unconjugated LCA Metabolism cluster_conjugated This compound Metabolism LCA Lithocholic Acid (LCA) Hydroxylated_LCA Hydroxylated LCA LCA->Hydroxylated_LCA CYPs Sulfated_LCA Sulfated LCA LCA->Sulfated_LCA SULTs Glucuronidated_LCA Glucuronidated LCA LCA->Glucuronidated_LCA UGTs LCA_CoA This compound TLCA Taurolithocholic Acid (TLCA) LCA_CoA->TLCA BAAT + Taurine GLCA Glycolithocholic Acid (GLCA) LCA_CoA->GLCA BAAT + Glycine LCA_main Lithocholic Acid (LCA) LCA_CoA_main This compound LCA_main->LCA_CoA_main Bile Acid-CoA Ligase (BAL) + ATP, CoA LCA_CoA_main->LCA_main Acyl-CoA Thioesterase

Caption: Metabolic pathways of lithocholic acid and this compound.

Experimental Workflow

Experimental Workflow for In Vitro LCA Metabolism cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis start Prepare Reaction Mixture (LCA, CoA, ATP, Taurine/Glycine) add_enzyme Add Liver Microsomes start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis and Quantification lcms->data

Caption: Workflow for in vitro analysis of lithocholic acid conjugation.

References

Assessing Off-Target Effects of Synthetic Lithocholoyl-CoA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of synthetic analogs of endogenous molecules like lithocholoyl-CoA (LCA-CoA) holds significant promise for therapeutic interventions in metabolic and inflammatory diseases. However, ensuring the target specificity of these synthetic analogs is a critical step in drug development to minimize adverse effects. This guide provides a comparative overview of the off-target effects of two prominent synthetic bile acid analogs, GW4064 and Obeticholic Acid (OCA), which serve as relevant examples for assessing the broader class of LCA-CoA analogs.

Comparative Analysis of Off-Target Effects

While both GW4064 and Obeticholic Acid (OCA) are potent agonists of the Farnesoid X Receptor (FXR), their off-target profiles differ significantly. This section summarizes the key off-target effects identified for each compound, with quantitative data presented for comparison.

Quantitative Comparison of Off-Target Effects
AnalogOff-Target(s)EffectQuantitative DataReference Cell/System
GW4064 G Protein-Coupled Receptors (GPCRs), specifically Histamine Receptors H1, H2, H4Agonist at H1 & H4, Antagonist at H2cAMP Signaling: EC50 = 0.241 µM (basal cAMP increase); IC50 = 0.07 µM (forskolin-induced cAMP)[1]HEK-293T cells[1]
Apoptosis-related pathwaysPro-apoptotic (FXR-independent)Serum-dependent cell death in MCF-7 and HEK cells.[1]MCF-7 and HEK cells[1]
Obeticholic Acid (OCA) Hepatotoxicity PathwaysDrug-Induced Liver Injury (DILI)Clinical Data: Increased risk of serious liver injury, death, or need for liver transplant. Hazard Ratio for liver transplant or death = 4.77 (95% CI: 1.03, 22.09) in patients without advanced cirrhosis.[2]Post-market clinical trial data in patients with Primary Biliary Cholangitis (PBC).
Lipid MetabolismPro-atherogenic lipid profileIncreases in total cholesterol and LDL, and a decrease in HDL.Clinical trials in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Signaling Pathways

Understanding the intended on-target signaling and the unintended off-target pathways is crucial for interpreting experimental data. The following diagrams illustrate these pathways.

On-Target Signaling: LCA-CoA and TGR5

Lithocholic acid (LCA), the precursor to LCA-CoA, is a potent natural agonist of the G protein-coupled receptor TGR5. Activation of TGR5 initiates a signaling cascade with various physiological effects.

LCA-TGR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LCA Lithocholic Acid (LCA) TGR5 TGR5 LCA->TGR5 AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory, metabolic regulation) CREB->Gene_Expression Regulates

LCA-TGR5 On-Target Signaling Pathway
Off-Target Signaling: Sphingosine-1-Phosphate Receptor 2 (S1PR2)

Recent evidence suggests that bile acids can also signal through S1PR2, representing a potential off-target pathway for synthetic analogs. This pathway is implicated in inflammatory responses and cell proliferation.

S1PR2_Off_Target_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bile_Acid_Analog Bile Acid Analog S1PR2 S1PR2 Bile_Acid_Analog->S1PR2 G12_13 Gα12/13 S1PR2->G12_13 Activates RhoA RhoA G12_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates NF_kB NF-κB Pathway ROCK->NF_kB Activates Cell_Proliferation Cell Proliferation ROCK->Cell_Proliferation Promotes Inflammation Inflammation NF_kB->Inflammation Promotes

S1PR2 Off-Target Signaling Pathway

Experimental Protocols

Detailed and reproducible experimental protocols are essential for assessing the off-target effects of synthetic analogs. The following sections provide methodologies for key assays.

Experimental Workflow for Off-Target Assessment

Off_Target_Workflow Start Start: Synthetic LCA-CoA Analog Primary_Screen Primary Screen: Target-based Assay (e.g., FXR Luciferase Reporter) Start->Primary_Screen Secondary_Screen Secondary Screen: Broad Off-Target Panel (e.g., GPCR Panel) Primary_Screen->Secondary_Screen Cell_Based_Assays Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) Secondary_Screen->Cell_Based_Assays Toxicity_Assays In Vitro Toxicity Assays (e.g., Hepatotoxicity, Cytotoxicity) Secondary_Screen->Toxicity_Assays Omics_Analysis Transcriptomic/Proteomic Analysis Secondary_Screen->Omics_Analysis Data_Analysis Data Analysis and Hit Validation Cell_Based_Assays->Data_Analysis Toxicity_Assays->Data_Analysis Omics_Analysis->Data_Analysis End End: Off-Target Profile Data_Analysis->End

General Workflow for Off-Target Assessment
Protocol 1: FXR Luciferase Reporter Assay

This assay quantifies the activation of the FXR by a test compound.

1. Cell Culture and Transfection:

  • Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells into 96-well plates at a density of 2 x 10^4 cells per well.
  • After 24 hours, transfect cells using a suitable transfection reagent with a plasmid cocktail containing:
  • FXR expression vector.
  • Luciferase reporter plasmid under the control of an FXR response element (e.g., pGL4.23).
  • A control plasmid expressing Renilla luciferase for normalization.

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with a serum-free medium containing the test compound at various concentrations. Include a positive control (e.g., GW4064) and a vehicle control (e.g., DMSO).
  • Incubate the cells for another 24 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.
  • Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 2: cAMP Assay for GPCR Off-Target Effects

This protocol is used to determine if a test compound modulates the activity of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture:

  • Culture cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells) in the appropriate medium.
  • Seed cells into a 384-well plate at a determined optimal density.

2. Compound Treatment and Cell Stimulation:

  • For Gs-coupled receptors (agonist mode):
  • Prepare serial dilutions of the test compound.
  • Add the compound to the cells and incubate for a specified time.
  • For Gi-coupled receptors (antagonist mode):
  • Pre-incubate cells with serial dilutions of the test compound.
  • Stimulate the cells with a known agonist of the Gi-coupled receptor (at its EC80 concentration) in the presence of forskolin (B1673556) to induce cAMP production.

3. cAMP Measurement:

  • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 3: In Vitro Hepatotoxicity Assay

This assay assesses the potential of a compound to cause liver cell injury.

1. Cell Culture:

  • Culture primary human hepatocytes or hepatoma cell lines (e.g., HepG2, HepaRG) in appropriate culture medium. For more physiologically relevant results, 3D spheroid cultures are recommended.
  • Seed cells in 96-well plates.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the test compound for 24 to 72 hours. Include a known hepatotoxin (e.g., acetaminophen) as a positive control and a vehicle control.

3. Assessment of Cytotoxicity:

  • Measure cell viability using assays such as the MTT or LDH release assay.
  • MTT Assay: Measures mitochondrial activity, an indicator of cell viability.
  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.

4. Measurement of Liver Injury Markers:

  • Collect the cell culture supernatant and measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.

Conclusion

The comprehensive assessment of off-target effects is a cornerstone of modern drug development. As demonstrated by the cases of GW4064 and Obeticholic Acid, even highly potent and selective compounds can exhibit unintended biological activities with significant clinical implications. By employing a systematic approach that includes a battery of in vitro assays, from target-based reporter assays to broad off-target screening and functional toxicity assessments, researchers can build a detailed safety profile of synthetic this compound analogs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting these critical investigations, ultimately contributing to the development of safer and more effective therapeutics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lithocholoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper disposal of lithocholoyl-CoA, a bile acid derivative utilized in laboratory settings. The following procedures are based on established safety protocols for Coenzyme A (CoA) esters, thioesters, and general laboratory chemical waste management, ensuring the safety of researchers, scientists, and drug development professionals, while maintaining environmental compliance.

Immediate Safety Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.[1]

  • Ventilation: All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Emergency Procedures: In case of accidental exposure, follow these first aid measures:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

    • Skin Contact: Wash off immediately with soap and plenty of water. If symptoms persist, seek medical attention.[2]

    • Inhalation: Move to fresh air. If symptoms persist, call a physician.

    • Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

  • Waste Identification and Segregation: Treat all materials contaminated with this compound, including unused compounds, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste. It is crucial to segregate this waste from other waste streams such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Select a chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is leak-proof and has a secure lid to prevent spills and volatilization.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".

    • Include the full chemical name: "this compound".

    • If the waste is in a solution, list all components and their approximate percentages.

    • Include the date of waste accumulation and the name of the generating laboratory or researcher.

  • Waste Accumulation and Storage:

    • Small Quantities (Solid or <50 mL of solution): Carefully transfer the waste into the designated hazardous waste container. For solids, minimize dust generation by carefully sweeping the material into the container.

    • Large Liquid Quantities (>50 mL of solution): If this compound is in a volatile organic solvent, collect it in a container designated for flammable liquid waste.

    • Store the sealed waste container in a designated, cool, and dry waste accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal:

    • Once the waste container is full or no longer needed, arrange for its collection through your institution's established chemical waste disposal program.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

The following table summarizes key information for the safe handling and disposal of this compound, based on data for related compounds.

ParameterGuidelineSource
Primary Hazards Assumed to be a potential irritant. As an organosulfur compound, it may have a strong odor. The full toxicological properties are not known.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Recommended PPE Nitrile gloves, safety glasses/goggles, laboratory coat.
Disposal Method Collection as hazardous chemical waste for incineration by a licensed contractor.
Container Type High-density polyethylene (HDPE) or glass.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Identify Identify this compound as Hazardous Waste Ventilation->Identify Segregate Segregate from Other Waste Streams Identify->Segregate Drain_Trash Improper Disposal: Down Drain or Trash Identify->Drain_Trash Containerize Select Appropriate Waste Container Segregate->Containerize Label Label Container Correctly 'HAZARDOUS WASTE' Containerize->Label Transfer Transfer Waste to Labeled Container Label->Transfer Store Store in Designated Waste Area Transfer->Store Contact_EHS Contact Institutional EHS for Pickup Store->Contact_EHS Contractor Disposal by Licensed Hazardous Waste Contractor Contact_EHS->Contractor End Disposal Complete Contractor->End Start Start Disposal Process Start->PPE

Caption: Workflow for the safe disposal of this compound.

References

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